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  • Product: 6-Fluoropyridine-2-carbohydrazide hydrochloride
  • CAS: 2031260-85-0

Core Science & Biosynthesis

Foundational

6-Fluoropyridine-2-carbohydrazide hydrochloride CAS number and molecular formula

The following technical monograph provides an in-depth analysis of 6-Fluoropyridine-2-carbohydrazide hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of antituberc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 6-Fluoropyridine-2-carbohydrazide hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of antitubercular agents, kinase inhibitors, and transition metal ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a critical scaffold where the electronic deficiency of the pyridine ring is modulated by the strong electronegativity of the fluorine atom at the C6 position. This substitution pattern significantly alters the pKa and metabolic stability compared to the non-fluorinated parent (picolinohydrazide).

Core Data Table
PropertySpecification
Compound Name 6-Fluoropyridine-2-carbohydrazide hydrochloride
Synonyms 6-Fluoro-2-picolinohydrazide HCl; 6-Fluoropyridine-2-carboxylic acid hydrazide hydrochloride
CAS Number (HCl Salt) 2031260-85-0 (Note: Vendor-specific indexing may vary)
CAS Number (Free Base) 220934-80-5 or 1260832-63-6
Molecular Formula C₆H₇ClFN₃O (HCl Salt) / C₆H₆FN₃O (Free Base)
Molecular Weight 191.59 g/mol (HCl Salt) / 155.13 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in Ethanol
Melting Point >200°C (Decomposes)

Structural Utility in Drug Design[8]

The inclusion of the fluorine atom at the 6-position is not merely decorative; it serves three specific mechanistic functions in drug design:

  • Metabolic Blocking: The C6 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the in vivo half-life of the pharmacophore.

  • Electronic Modulation: Fluorine's high electronegativity reduces the electron density of the pyridine ring. This lowers the basicity of the pyridine nitrogen, potentially reducing off-target hERG channel inhibition—a common liability in pyridine-containing drugs.

  • Conformational Locking: The hydrazide moiety (

    
    ) can form intramolecular hydrogen bonds with the pyridine nitrogen or the fluorine, locking the molecule into a planar conformation favorable for binding to kinase active sites or bacterial enzymes (e.g., InhA in M. tuberculosis).
    

Synthetic Pathways & Process Chemistry[9][13]

The synthesis of the hydrochloride salt typically proceeds through a three-stage workflow starting from 6-fluoro-2-picolinic acid. The acid is first esterified to activate the carbonyl carbon, followed by nucleophilic acyl substitution with hydrazine, and finally salt formation.

Synthetic Workflow Diagram

SynthesisPath cluster_conditions Critical Process Controls Acid 6-Fluoro-2-picolinic Acid (Starting Material) Ester Methyl 6-fluoropicolinate (Intermediate) Acid->Ester 1. MeOH, H2SO4 (cat) Reflux, 6-8h Hydrazide 6-Fluoropyridine-2- carbohydrazide (Free Base) Ester->Hydrazide 2. NH2NH2·H2O EtOH, 0°C to RT Temp Temp Control: Exothermic Hydrazinolysis Ester->Temp Salt 6-Fluoropyridine-2- carbohydrazide HCl (Final Product) Hydrazide->Salt 3. 4M HCl in Dioxane Et2O Precipitation Stoich Stoichiometry: Excess Hydrazine avoids dimer

Caption: Step-wise synthetic route from picolinic acid precursor to the stable hydrochloride salt.

Detailed Experimental Protocol

Step 1: Esterification

  • Reagents: 6-Fluoro-2-picolinic acid (1.0 eq), Methanol (solvent), Conc.

    
     (catalytic).[1]
    
  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Concentrate under reduced pressure, neutralize with saturated

    
    , and extract with dichloromethane (DCM).
    

Step 2: Hydrazinolysis (Critical Step)

  • Reagents: Methyl 6-fluoropicolinate (from Step 1), Hydrazine hydrate (

    
    , 3.0–5.0 eq), Ethanol.
    
  • Rationale: A large excess of hydrazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(6-fluoropicolinoyl)hydrazine), which is a common impurity.

  • Protocol: Dissolve ester in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise. Allow to warm to room temperature and stir for 4–6 hours. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol.

Step 3: Salt Formation

  • Reagents: 4M HCl in Dioxane or ethanolic HCl.

  • Protocol: Suspend the free base hydrazide in a minimal amount of dry ethanol. Add HCl solution dropwise at 0°C until pH reaches ~2. Add diethyl ether to maximize precipitation. Filter the white hydrochloride salt and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized salt, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.5–11.0 ppm (br s, 1H, -CONH -).
      
    • 
       8.0–8.2 ppm (m, 1H, Pyridine H4).
      
    • 
       7.8–7.9 ppm (m, 1H, Pyridine H3).
      
    • 
       7.2–7.4 ppm (m, 1H, Pyridine H5, coupled to F).
      
    • 
       4.0–6.0 ppm (br s, 
      
      
      
      protons from salt, exchangeable with
      
      
      ).
  • ¹⁹F NMR:

    • Distinct singlet/multiplet around -65 to -70 ppm (referenced to

      
      ), confirming the integrity of the C-F bond during nucleophilic attack.
      
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 156.05

      
       (Free base mass).
      

Downstream Applications

This building block is a "privileged structure" precursor. It is most commonly utilized to generate 1,2,4-triazoles or metal complexes.

Applications Core 6-Fluoro-2-picolinohydrazide HCl Triazole 1,2,4-Triazoles (Kinase Inhibitors) Core->Triazole + Orthoesters/Imidates Cyclization Schiff Acylhydrazones (Antitubercular Agents) Core->Schiff + Aldehydes Condensation Metal Metal Complexes (Cu/Zn Ionophores) Core->Metal + Metal Salts Chelation (N,O donor)

Caption: Primary synthetic utility of the hydrazide scaffold in medicinal and inorganic chemistry.

Key Application: Synthesis of 1,2,4-Triazoles

Reacting 6-fluoropyridine-2-carbohydrazide with amidines or orthoesters leads to 3-(6-fluoropyridin-2-yl)-1,2,4-triazoles. This motif is isosteric with the amide bond but offers superior metabolic stability and permeability, a strategy employed in modern oncology drugs [1].

Safety & Handling

  • Hydrazine Residuals: Even in the HCl salt form, trace hydrazine (a known carcinogen) may be present if purification was incomplete. Use the sodium nitroprusside test to confirm the absence of free hydrazine.

  • Corrosivity: The hydrochloride salt is acidic. Avoid inhalation of dust.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation of the hydrazide tail.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Verma, G., et al. (2017). Pyridine-2-carbohydrazide derivatives as potential antimicrobial agents. Chemical Biology & Drug Design. (General reactivity of pyridine carbohydrazides).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 255881, Picolinohydrazide (Parent structure data).

  • Vertex AI Search (2024).

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Document Control: Compound: 6-Fluoropyridine-2-carbohydrazide hydrochloride[1] CAS (HCl Salt): 2031260-85-0[1] CAS (Free Base): 701-41-7[2][3][4] Molecular Weight: 191.59 g/mol (HCl salt)[1] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Compound: 6-Fluoropyridine-2-carbohydrazide hydrochloride[1]

  • CAS (HCl Salt): 2031260-85-0[1]

  • CAS (Free Base): 701-41-7[2][3][4]

  • Molecular Weight: 191.59 g/mol (HCl salt)[1]

Executive Summary & Compound Architecture

6-Fluoropyridine-2-carbohydrazide hydrochloride is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., 1,2,4-triazoles, thiadiazoles).

Understanding its solubility is critical because the fluorine atom at the C6 position modulates lipophilicity (


) and electronic density compared to the non-fluorinated parent (picolinohydrazide). Furthermore, the hydrochloride salt form  drastically alters the solubility landscape compared to the free base, shifting preference from organic to polar protic and aqueous media.
Structural Implications on Solubility
  • Pyridine Ring: Provides aromatic character but basic nitrogen allows protonation.

  • Carbohydrazide Group (

    
    ):  Highly polar; capable of both hydrogen bond donation and acceptance.
    
  • Hydrochloride Counterion: Enforces an ionic lattice structure, rendering the compound highly water-soluble but insoluble in non-polar organics (hexane, toluene).

  • 6-Fluoro Substituent: Increases lipophilicity slightly relative to the non-fluoro analog but withdraws electrons, reducing the basicity of the pyridine nitrogen.

Solubility Landscape

The following data categorizes solvent compatibility based on the physicochemical properties of the hydrochloride salt.

Solubility Matrix
Solvent ClassSolventSolubility RatingApplication Context
Aqueous Water (

)
High (>50 mg/mL)Aqueous workups, biological stock dilutions. Note: Solution will be acidic.
Polar Aprotic DMSOVery High (>100 mg/mL)Primary solvent for NMR and biological assay stock solutions (10-20 mM).
Polar Aprotic DMFHigh Synthetic reaction medium (e.g., coupling reactions).
Polar Protic MethanolHigh Recrystallization, transfer solvent.
Polar Protic EthanolModerate Ideal for recrystallization (solubility increases significantly with heat).
Chlorinated Dichloromethane (DCM)Low / Insoluble The HCl salt will likely suspend rather than dissolve. Free base extraction required.
Non-Polar Hexanes / HeptaneInsoluble Anti-solvent for precipitation.
Ethers Diethyl Ether / MTBEInsoluble Anti-solvent; used to wash the filter cake to remove organic impurities.

Critical Insight: Attempting to dissolve the hydrochloride salt directly in DCM or Ethyl Acetate for a reaction often leads to heterogeneous mixtures. If a reaction requires a non-polar solvent, you must first perform a "free-basing" step (partitioning with saturated


) to liberate the neutral 6-fluoropyridine-2-carbohydrazide.

Experimental Protocols

Since specific solubility values can vary by crystal habit and batch purity, use these self-validating protocols to determine exact limits for your specific lot.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Purpose: To determine the exact saturation point (


) in a specific solvent.
  • Preparation: Weigh 100 mg of 6-Fluoropyridine-2-carbohydrazide HCl into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Water or Methanol) in 100

    
     increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution is perfectly clear with no suspended particulates.

  • Calculation:

    
    
    
Protocol B: Visual Kinetic Solubility (Quick Check)

Purpose: To verify if a compound is soluble enough for a specific assay (e.g., 10 mM).

  • Calculate the mass required for 1 mL of 10 mM solution.

    • 
      .
      
  • Weigh ~2.0 mg into a microcentrifuge tube.

  • Add 1 mL of solvent (PBS or DMSO).

  • Vortex.[5] If clear, the compound passes the "Kinetic Solubility" threshold for bioassays.

Workflows & Decision Logic

Visualizing Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Start: 6-Fluoropyridine-2-carbohydrazide HCl App Intended Application? Start->App Bio Biological Assay App->Bio Synth Chemical Synthesis App->Synth Purify Recrystallization App->Purify DMSO Dissolve in DMSO (Stock) Bio->DMSO Dilution Dilute into Media/Buffer DMSO->Dilution Watch pH (Acidic Salt) RxnType Reaction Type? Synth->RxnType Coupling Amide Coupling/Cyclization RxnType->Coupling NonPolarRxn Reaction in DCM/Toluene RxnType->NonPolarRxn PolarSolv Use DMF or DMAc Coupling->PolarSolv FreeBase STEP REQUIRED: Neutralize with NaHCO3 Extract Free Base NonPolarRxn->FreeBase RecrystSystem Dissolve in hot EtOH/MeOH Precipitate with Ether Purify->RecrystSystem

Caption: Decision matrix for solvent selection based on downstream application. Note the critical "Free Base" step for non-polar reactions.

Practical Applications

Recrystallization Protocol

The hydrochloride salt is best purified via recrystallization rather than silica chromatography (which can degrade the salt or cause streaking).

  • Dissolution: Place crude 6-Fluoropyridine-2-carbohydrazide HCl in a flask. Add minimum hot Ethanol (or Methanol) until dissolved.

  • Filtration: If particulates remain, filter while hot.

  • Crystallization: Allow the solution to cool to room temperature slowly. If no crystals form, add Diethyl Ether dropwise until slight turbidity appears, then cool to 4°C.

  • Collection: Filter the white precipitate and wash with cold Ether.

pH Considerations in Biology

When using this compound in cell-based assays:

  • Buffer Capacity: The HCl salt will lower the pH of unbuffered solutions. Ensure your assay buffer (e.g., HEPES, PBS) has sufficient capacity to maintain pH 7.4 upon addition of the compound.

  • Controls: Always run a vehicle control (DMSO) to differentiate solvent effects from compound activity.

Stability & Storage

  • Hygroscopicity: Hydrochloride salts of pyridine carbohydrazides are often hygroscopic. They will absorb atmospheric moisture, leading to "clumping" and weighing errors.

    • Recommendation: Store in a tightly sealed container with a desiccant packet at 2-8°C.

  • Shelf Life: Stable for >2 years if stored dry. In solution (DMSO/Water), hydrazides can be prone to oxidation or hydrolysis over prolonged periods; prepare fresh for critical assays.

References

  • Chemical Identity & Properties

    • Source: CymitQuimica Product Catalog. "6-Fluoropyridine-2-carbohydrazide hydrochloride (CAS 2031260-85-0)".[1]

  • General Synthesis of Fluoropyridine Carbohydrazides

    • Source: ChemicalBook.[6] "Synthesis of 2-Amino-6-fluoropyridine and related derivatives".

  • Solubility Data Series (Methodology)

    • Source: NIST Solubility Data Series.
  • Safety & Handling (SDS)

    • Source: ThermoFisher Scientific.

Sources

Foundational

mass spectrometry fragmentation pattern of 6-Fluoropyridine-2-carbohydrazide hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoropyridine-2-carbohydrazide Hydrochloride Introduction 6-Fluoropyridine-2-carbohydrazide hydrochloride is a heterocyclic organic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Introduction

6-Fluoropyridine-2-carbohydrazide hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of novel pharmaceutical agents.[1] A precise understanding of its molecular structure and stability is paramount for its application. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and confirmation of such molecules. This guide provides a detailed analysis of the fragmentation pattern of 6-Fluoropyridine-2-carbohydrazide, offering a predictive framework for its identification and characterization in complex matrices. As this is a hydrochloride salt, analysis is performed on the free base, 6-Fluoropyridine-2-carbohydrazide, following dissociation in the ion source.

Molecular Structure and Ionization

The foundational step in mass spectrometry is the conversion of neutral molecules into gas-phase ions.[2] For 6-Fluoropyridine-2-carbohydrazide, with its basic nitrogen atoms, positive-mode electrospray ionization (ESI) is highly effective, typically yielding a protonated molecular ion [M+H]⁺.

  • Compound: 6-Fluoropyridine-2-carbohydrazide Hydrochloride

  • Molecular Formula (HCl Salt): C₆H₇ClFN₃O[3]

  • Molecular Weight (HCl Salt): 191.59 g/mol [3]

  • Monoisotopic Mass (Free Base, C₆H₆FN₃O): 155.05 Da

  • Primary Ion: [M+H]⁺ at a mass-to-charge ratio (m/z) of 156.06

The stability of the aromatic pyridine ring ensures that this protonated molecular ion is typically observed with significant intensity, serving as the precursor for subsequent fragmentation events in tandem mass spectrometry (MS/MS).[4]

The Core Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of 6-Fluoropyridine-2-carbohydrazide is dictated by the chemical nature of its functional groups. The carbohydrazide side chain is the most labile portion of the molecule, initiating a predictable cascade of dissociations. The process is driven by the formation of stable neutral molecules and resonant-stabilized cationic fragments.

The primary and most diagnostically significant fragmentation event is the cleavage of the C-N bond between the carbonyl group and the hydrazine moiety. This cleavage is facilitated by the transfer of a proton, leading to the neutral loss of hydrazine (N₂H₄). This results in the formation of the highly stable 6-fluoropicolinoyl cation at m/z 124.02 . This type of cleavage is a characteristic fragmentation pathway for acyl hydrazides.[5]

This acylium ion (m/z 124.02) undergoes a subsequent, well-established fragmentation for aromatic carbonyl compounds: the loss of a neutral carbon monoxide (CO) molecule.[6] This decarboxylation step produces the 6-fluoropyridinium ion at m/z 96.02 .

The fragmentation cascade can proceed further from the 6-fluoropyridinium ion. Aromatic nitrogen heterocycles, particularly pyridine derivatives, are known to eliminate hydrogen cyanide (HCN) following energetic activation.[7] This leads to the formation of a smaller fragment ion at m/z 69.01 .

Tabulated Fragmentation Data

The following table summarizes the key ions predicted in the positive-ion ESI-MS/MS spectrum of 6-Fluoropyridine-2-carbohydrazide.

m/z (Predicted)Proposed FormulaProposed Structure/IdentityFragmentation Event
156.06[C₆H₇FN₃O]⁺Protonated Molecular Ion[M+H]⁺
124.02[C₆H₄FNO]⁺6-Fluoropicolinoyl Cation[M+H]⁺ - N₂H₄
96.02[C₅H₄FN]⁺6-Fluoropyridinium Ion[C₆H₄FNO]⁺ - CO
69.01[C₄H₂F]⁺Acyclic Fluoro-Fragment[C₅H₄FN]⁺ - HCN

Visualizing the Fragmentation Cascade

The logical relationship between the precursor ion and its successive product ions can be effectively visualized. The following diagram illustrates the dominant fragmentation pathway.

G m156 [M+H]⁺ 6-Fluoropyridine-2-carbohydrazide m/z 156.06 m124 6-Fluoropicolinoyl Cation m/z 124.02 m156->m124 - N₂H₄ (32.02 Da) m96 6-Fluoropyridinium Ion m/z 96.02 m124->m96 - CO (28.00 Da) m69 [C₄H₂F]⁺ Fragment m/z 69.01 m96->m69 - HCN (27.01 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 6-Fluoropyridine-2-carbohydrazide.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental workflow using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This protocol is designed to be a self-validating system by ensuring robust separation and sensitive detection.[6][8]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 6-Fluoropyridine-2-carbohydrazide hydrochloride in methanol.
  • Vortex the solution for 30 seconds to ensure complete dissolution.
  • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile. This concentration is typically suitable for modern ESI sources.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water. (The formic acid aids in protonation for positive-ion ESI).[9]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: Ramp from 5% to 95% B
  • 5-6 min: Hold at 95% B
  • 6-6.1 min: Return to 5% B
  • 6.1-8 min: Equilibrate at 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole).
  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr (Nitrogen).
  • MS¹ Scan Range: m/z 50-300.
  • MS² (Tandem MS) Analysis:
  • Precursor Ion Selection: m/z 156.06.
  • Collision Energy: A ramp of 10-30 eV should be applied to observe both the primary and subsequent fragment ions.
  • Collision Gas: Argon.

Conclusion

The mass spectrometry fragmentation of 6-Fluoropyridine-2-carbohydrazide is characterized by a predictable and logical pathway initiated by the loss of the hydrazine group from the protonated molecular ion. The key diagnostic ions at m/z 124.02 (6-fluoropicolinoyl cation) and m/z 96.02 (6-fluoropyridinium ion) serve as reliable chemical fingerprints for the structural confirmation of this molecule. The experimental protocol outlined provides a robust method for obtaining high-quality mass spectra, enabling researchers and drug development professionals to confidently identify and characterize this important synthetic building block.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

  • 10X CHEM. (n.d.). 6-Fluoropyridine-2-carbohydrazide hydrochloride. [Link]

  • PubMed. (2013, September 15). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

  • ResearchGate. (2016, January 5). What do aromatic compounds fragment into in MS? Why are adducts formed?. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • National Center for Biotechnology Information. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Bristol. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. [Link]

Sources

Exploratory

The Fluorine Effect: Modulating Pyridine Carbohydrazide Reactivity and Bioactivity

Executive Summary This technical guide analyzes the physicochemical and reactivity perturbations introduced by fluorine substitution on the pyridine carbohydrazide scaffold—a pharmacophore central to antitubercular (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and reactivity perturbations introduced by fluorine substitution on the pyridine carbohydrazide scaffold—a pharmacophore central to antitubercular (e.g., Isoniazid) and anticancer therapeutics. For the medicinal chemist, the fluorine atom is not merely a "hydrogen mimic" but a profound electronic modulator.[1] Its high electronegativity (


) and low polarizability induce specific dipole effects that alter the basicity of the pyridine nitrogen, the electrophilicity of the carbonyl center, and the lipophilic profile (LogP) of the molecule. This guide provides a mechanistic breakdown, synthetic protocols, and reactivity profiles to support rational drug design.[1]

Part 1: The Electronic Landscape

Inductive vs. Resonance Effects

The reactivity of pyridine carbohydrazide is governed by two nitrogen centers: the pyridine nitrogen (N1) and the hydrazide nitrogens (N2, N3) . Fluorine substitution exerts a dominant inductive effect (


) that withdraws electron density from the ring system.[2]
  • Pyridine Ring Depletion: Fluorine at the C2 or C3 position significantly reduces the electron density of the pyridine ring.[2] This lowers the

    
     of the pyridine nitrogen (typically 
    
    
    
    5.2 for unsubstituted pyridine) to
    
    
    2.0–3.0, reducing protonation at physiological pH.[2]
  • Carbonyl Activation: The

    
     effect propagates to the carbohydrazide carbonyl (C=O).[2] By destabilizing the carbonyl bond, the carbon becomes more electrophilic, enhancing reactivity toward nucleophiles (e.g., aldehyde condensation to form Schiff bases).[1]
    
  • Hydrazide Nucleophilicity: Paradoxically, while the carbonyl is activated, the terminal amino group (

    
    ) becomes less nucleophilic due to the electron-withdrawing pull of the fluorinated ring. This necessitates optimized catalysis (e.g., acid catalysis) for efficient derivatization.[1][2]
    
Structural Visualization: The SAR Logic Flow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when introducing fluorine to the scaffold.

SAR_Logic Core Pyridine Carbohydrazide Scaffold F_Sub Fluorine Substitution (Ortho/Meta) Core->F_Sub Electronic Electronic Effect (-I > +R) F_Sub->Electronic Steric Steric/Conformational (Gauche Effect) F_Sub->Steric Metabolism Metabolic Blocking (Prevents Ring Oxidation) F_Sub->Metabolism C-F Bond Strength pKa Lower Pyridine pKa (Reduced Basicity) Electronic->pKa Reactivity Activated Carbonyl (Faster Hydrolysis/Condensation) Electronic->Reactivity LogP Increased LogP (Better Permeability) Steric->LogP pKa->Metabolism Lysosomal Trapping

Caption: SAR decision tree demonstrating the downstream physicochemical and biological impacts of fluorinating the pyridine carbohydrazide core.

Part 2: Synthetic Pathways & Reactivity

Protocol: Synthesis of 2-Fluoroisoniazid Derivatives

Direct fluorination of the hydrazide is challenging due to the sensitivity of the hydrazine moiety. The preferred "Process Chemistry" route utilizes a fluorinated building block, such as 2-fluoro-4-cyanopyridine or 2-fluoroisonicotinic acid.

Workflow: The "Building Block" Approach
  • Hydrolysis/Esterification: Convert 2-fluoro-4-cyanopyridine to ethyl 2-fluoroisonicotinate.

  • Hydrazinolysis: React the ester with hydrazine hydrate.[2]

Step-by-Step Experimental Protocol

Objective: Synthesis of 2-fluoro-pyridine-4-carbohydrazide.

  • Ester Formation:

    • Dissolve 2-fluoroisonicotinic acid (10 mmol) in absolute ethanol (20 mL).

    • Add catalytic

      
       (0.5 mL) dropwise.[2]
      
    • Reflux for 6 hours (Monitor via TLC, solvent system Hexane:EtOAc 7:3).

    • Neutralize with

      
      , extract with DCM, and concentrate to yield Ethyl 2-fluoroisonicotinate.[1]
      
  • Hydrazinolysis (The Critical Step):

    • Dissolve the ester (5 mmol) in ethanol (10 mL).[2]

    • Slow Addition: Add hydrazine hydrate (80%, 15 mmol, 3 eq) dropwise at 0°C. Note: Excess hydrazine prevents dimer formation.

    • Allow to warm to room temperature (RT) and stir for 4–8 hours.

    • Observation: A white precipitate typically forms.[2]

    • Workup: Filter the solid, wash with cold ethanol (

      
      ) and ether. Recrystallize from ethanol/water.[2]
      

Self-Validating Checkpoint:

  • 
     NMR:  Look for the disappearance of the ethyl quartet/triplet and appearance of broad hydrazide signals (
    
    
    
    ppm for
    
    
    ,
    
    
    ppm for
    
    
    ).
  • 
     NMR:  Essential for confirming the integrity of the C-F bond.[2] Expect a singlet shift around 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ) depending on position.[2]
Reactivity Profile: Schiff Base Formation

The most common derivatization is the formation of hydrazones (Schiff bases) to create lipophilic drug candidates.[2]

Reaction:



Impact of Fluorine:

  • Rate: The electron-deficient carbonyl in fluorinated derivatives accelerates the initial nucleophilic attack by the hydrazide on the aldehyde, provided the terminal amine remains sufficiently nucleophilic.

  • Equilibrium: The resulting hydrazone is stabilized by the electron-withdrawing fluorine, often leading to higher yields compared to non-fluorinated analogs.[1]

Part 3: Physicochemical & Biological Profiling[2]

Data Comparison: The Fluorine Shift

The following table summarizes the theoretical and experimental shifts observed when comparing Isoniazid (INH) to its fluorinated analogs.

PropertyIsoniazid (Unsubstituted)2-Fluoro-INHMechanism of Change
Pyridine

5.2~2.4Inductive (-I) withdrawal stabilizes the free base, making protonation difficult.
Hydrazide

10.8 (acidic proton)~10.2Increased acidity of the amide proton due to electron withdrawal.[2]
LogP (Lipophilicity) -0.70~0.15Fluorine increases lipophilicity, improving passive diffusion across mycobacterial cell walls.[2]
Metabolic Stability Susceptible to N-acetylationImprovedF-substitution can sterically or electronically hinder N-acetyltransferase (NAT2).[2]
Metabolic Implications

Fluorine substitution is a strategic tool to block "soft spots" in metabolism.[2]

  • Oxidative Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation.[2] Placing fluorine at the C2 position prevents hydroxylation at this active site.[2]

  • Conformational Locking: The "Fluorine Effect" can induce specific conformations via dipole-dipole interactions (e.g., C-F

    
     C=O interactions), potentially locking the molecule in a bioactive conformation for receptor binding.[1]
    

Part 4: Reaction Mechanism Visualization

The formation of the hydrazone (Schiff base) is the critical reactivity pathway.[2] The diagram below details the mechanism, highlighting where the fluorine substituent influences the transition states.

Reaction_Mechanism Start Fluorinated Hydrazide (Nu:) + Aldehyde (E+) TS1 Transition State 1 (Nu attack on Carbonyl) Start->TS1 Inter Tetrahedral Intermediate (Carbinolamine) TS1->Inter TS2 Transition State 2 (Dehydration) Inter->TS2 - H2O Product Fluorinated Hydrazone (Schiff Base) TS2->Product F_Effect1 F-substituent reduces Nu strength but activates Carbonyl (if intramolecular) F_Effect1->Start F_Effect2 F-stabilized conjugation in final product F_Effect2->Product

Caption: Mechanistic pathway of hydrazone formation. Fluorine influences the nucleophilicity of the starting material and the thermodynamic stability of the conjugated product.

References

  • Electronic Effects on Pyridine: Benassi, E., et al. (2021).[1][2] Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.[2] Link

  • Synthesis & Reactivity: Fier, P. S., & Hartwig, J. F. (2017).[1][2][3] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Link

  • Biological Activity & Lipophilicity: Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

  • Crystal Structure & Bonding: Setshedi, I. B., & Smith, M. G. (2021).[1][2] The crystal structure of the co-crystal: 2-hydroxybenzoic acid – N′-(butan-2-ylidene)pyridine-4-carbohydrazide. Zeitschrift für Kristallographie. Link

  • pKa and NMR Data: Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[2]

Sources

Foundational

Theoretical Studies on the Electronic Structure of 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Executive Summary This technical guide provides a comprehensive framework for the theoretical characterization of 6-Fluoropyridine-2-carbohydrazide hydrochloride . As a structural analog of Isoniazid (INH), this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the theoretical characterization of 6-Fluoropyridine-2-carbohydrazide hydrochloride . As a structural analog of Isoniazid (INH), this molecule represents a critical scaffold in medicinal chemistry, particularly for antitubercular and anticancer applications. The introduction of a fluorine atom at the C6 position modulates lipophilicity (


) and metabolic stability, while the carbohydrazide moiety serves as a versatile pharmacophore for metal chelation and Schiff base formation.

This document synthesizes density functional theory (DFT) methodologies, topological analyses, and predictive spectral profiling to establish a robust model of the molecule's electronic behavior.

Computational Methodology & Workflow

To ensure scientific integrity and reproducibility, the theoretical study of this salt requires a multi-tiered computational approach. The presence of the hydrochloride counter-ion necessitates modeling both the neutral species and the protonated cation to accurately reflect solid-state and solution-phase behaviors.

The "Gold Standard" Protocol

Based on validated studies of pyridine and pyrazine derivatives, the following level of theory is recommended for high-accuracy results:

  • Theory Level: DFT (Density Functional Theory)[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse and polarization functions to capture the lone pair interactions of N and O atoms).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or stock solution environments.

Computational Workflow Diagram

G Start Input Structure (6-Fluoro-2-carbohydrazide) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (IR/Raman & ZPE) Opt->Freq Minima Check NBO NBO Analysis (Charge Transfer) Freq->NBO Stable Geo Prop Electronic Properties (HOMO-LUMO / MEP) NBO->Prop Dock Molecular Docking (Target: InhA/Mpro) Prop->Dock QSAR Inputs

Figure 1: Standardized computational workflow for characterizing pyridine-carbohydrazide derivatives.

Geometric & Topological Analysis

Structural Geometry

The substitution of fluorine at the C6 position induces specific geometric distortions compared to the parent pyridine ring due to the negative inductive effect (-I) .

  • C-F Bond Length: Predicted to be approximately 1.33–1.35 Å . This bond is shorter and stronger than C-Cl bonds in analogs due to

    
    -hybridization and back-donation.
    
  • Carbohydrazide Planarity: The

    
     group typically adopts a planar conformation with the pyridine ring to maximize 
    
    
    
    -conjugation. However, in the hydrochloride salt form, protonation (likely at the pyridine nitrogen) can disrupt this planarity due to steric strain or hydrogen bonding networks with the chloride ion.
Protonation Landscape (The HCl Factor)

In the hydrochloride salt, the site of protonation is critical.

  • Site A (Pyridine Nitrogen): The most basic site (

    
    ). Protonation here enhances the electron-withdrawing nature of the ring, significantly affecting the chemical shift of adjacent protons (H3 and H5).
    
  • Site B (Terminal Hydrazine Nitrogen): Less favorable unless the pyridine ring is highly deactivated.

Recommendation: Theoretical calculations should focus on the Pyridine-N-protonated cation as the primary species for the HCl salt model.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbohydrazide tail (specifically the hydrazinic nitrogen lone pairs) and the carbonyl oxygen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and the carbonyl group.

  • Fluorine Effect: The 6-Fluoro substituent stabilizes (lowers the energy of) both HOMO and LUMO compared to the non-fluorinated analog, potentially increasing the "hardness" (

    
    ) of the molecule and making it less susceptible to soft electrophiles.
    

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterSymbolFormulaTrend vs. Non-Fluoro Analog
Ionization Potential


Increased (Harder to oxidize)
Electron Affinity


Increased (Better electron acceptor)
Chemical Hardness


Slight Increase (Higher stability)
Electrophilicity


Increased (Higher bio-reactivity)
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in docking studies.

  • Negative Regions (Red): Concentrated around the Carbonyl Oxygen and the Fluorine atom. These are H-bond acceptor sites.

  • Positive Regions (Blue): Concentrated around the Amide/Hydrazine protons (

    
    ) and the protonated Pyridine Nitrogen (
    
    
    
    ). These are H-bond donor sites.

Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical model against experimental samples, specific vibrational modes must be tracked. The frequencies below are scaled (scaling factor ~0.961 for B3LYP) to account for anharmonicity.

Table 2: Diagnostic IR/Raman Vibrational Modes

Functional GroupMode DescriptionTheoretical Frequency (

)
Experimental Signature
O-H / N-H Stretching (Sym/Asym)

Broad band (H-bonding in salt)
C=O Amide I Stretching

Strong, sharp peak
C=N Ring Stretching

Characteristic Pyridine band
C-F Aryl-Fluorine Stretch

Diagnostic Marker (Strong intensity)
N-N Hydrazine Stretch

Medium intensity

Note: In the HCl salt, a broad continuum around 2500–3000


 is often observed due to 

interactions.

Synthesis & Biological Application Pathway[2][3][7][8][9][10]

Understanding the synthesis provides context for the impurities and precursors modeled in theoretical studies.

Synthesis Workflow

The synthesis typically proceeds via esterification followed by hydrazinolysis.

Synthesis Start 6-Fluoropyridine-2-carboxylic acid Step1 Esterification (EtOH / H2SO4 Reflux) Start->Step1 Inter Ethyl 6-fluoropyridine-2-carboxylate Step1->Inter Step2 Hydrazinolysis (NH2NH2-H2O Reflux) Inter->Step2 Prod 6-Fluoropyridine-2-carbohydrazide Step2->Prod Salt Salt Formation (HCl / Ethanol) Prod->Salt Final Step

Figure 2: Synthetic route to 6-Fluoropyridine-2-carbohydrazide Hydrochloride.

In Silico Biological Potential

Theoretical studies often culminate in molecular docking. For this molecule, the primary targets include:

  • Enoyl-ACP Reductase (InhA): The target of Isoniazid. The 6-Fluoro group may alter binding affinity in the hydrophobic pocket compared to INH.

  • Metal Coordination: The carbohydrazide is a tridentate ligand (O, N, N donors).[7] DFT calculations of Metal-Ligand complexes (Cu(II), Zn(II)) are a logical extension of this study to predict antimicrobial potency.

References

  • Synthesis and Theoretical Analysis of Pyrazine Carbohydrazides: Title: Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Source: International Journal of Chemical and Biological Sciences.[3] URL:

  • Vibrational Spectra of Fluoropyridines: Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Source: ResearchGate / Journal of Molecular Structure. URL:

  • Antimicrobial Pyridine Carbohydrazides: Title: Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial Effect. Source: MDPI (Molecules). URL:

  • DFT Studies on Halogenated Pyridines: Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.[8] Source: Physical Chemistry Chemical Physics (PCCP). URL:

  • Electronic Interaction of Pyridine Derivatives: Title: DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.[6] Source: MOST Wiedzy. URL:

Sources

Protocols & Analytical Methods

Method

protocol for condensation reaction of 6-Fluoropyridine-2-carbohydrazide hydrochloride with aldehydes

Introduction & Scope The condensation of 6-fluoropyridine-2-carbohydrazide hydrochloride with various aldehydes is a pivotal transformation in the synthesis of bioactive scaffolds. The resulting hydrazones (Schiff bases)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The condensation of 6-fluoropyridine-2-carbohydrazide hydrochloride with various aldehydes is a pivotal transformation in the synthesis of bioactive scaffolds. The resulting hydrazones (Schiff bases) are privileged structures in medicinal chemistry, often serving as metallo-enzyme inhibitors, iron chelators, and precursors for radiopharmaceuticals.

The presence of the fluorine atom at the 6-position of the pyridine ring imparts metabolic stability and alters the pKa of the pyridine nitrogen, influencing both biological activity and synthetic reactivity. However, the starting material is supplied as a hydrochloride salt , which presents a specific chemical challenge: the protonation of the hydrazine moiety renders it non-nucleophilic.

This guide provides a standardized, robust protocol that addresses the pH-dependent kinetics of hydrazone formation, ensuring high yields and reproducibility.

Mechanistic Insight: The pH Paradox

To achieve a successful reaction, one must understand the "pH Paradox" of hydrazone formation.

  • Nucleophilicity Requirement: The terminal nitrogen (

    
    ) must be unprotonated (free base) to attack the aldehyde carbonyl. The starting material is an HCl salt, meaning the environment is initially strongly acidic (
    
    
    
    ), and the nucleophile is deactivated.
  • Dehydration Requirement: The elimination of water from the hemiaminal intermediate is acid-catalyzed.[1] If the reaction is too basic, this step becomes rate-limiting and slow.

The Solution: We utilize Sodium Acetate (


)  as a stoichiometric buffer. It neutralizes the strong HCl to release the free hydrazine base while generating weak Acetic Acid (

) in situ. This creates a buffered system (

), which is the kinetic "sweet spot" for both nucleophilic attack and dehydration.
Mechanistic Pathway (Graphviz)

ReactionMechanism Reactant Reactant (HCl Salt) Protonated Hydrazide Buffer Buffer Action (NaOAc + HCl -> AcOH + NaCl) Reactant->Buffer Dissolution FreeBase Free Nucleophile (-NH2) Buffer->FreeBase Neutralization Attack Nucleophilic Attack on Aldehyde (R-CHO) FreeBase->Attack Intermediate Hemiaminal Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration AcOH Catalysis Product Final Hydrazone Product Dehydration->Product

Figure 1: The mechanistic pathway highlighting the dual role of the buffer system in enabling nucleophilicity and catalyzing dehydration.

Materials & Reagents

ReagentFunctionPurity/Grade
6-Fluoropyridine-2-carbohydrazide

HCl
Nucleophile Source

(HPLC)
Aldehyde (R-CHO) ElectrophileReagent Grade
Sodium Acetate (

)
Buffer / HCl ScavengerAnhydrous
Ethanol (EtOH) SolventAbsolute (

)
Water (

)
Workup / PrecipitationDeionized

Safety Note: Hydrazine derivatives are potentially toxic and should be handled in a fume hood. Fluorinated pyridines may cause skin irritation. Wear standard PPE.

Experimental Protocols

Method A: Standard Thermal Reflux (Recommended)

Best for: Bulk synthesis, crystalline products, and general screening.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-Fluoropyridine-2-carbohydrazide

    
     HCl  (
    
    
    
    ) in Ethanol (
    
    
    ).
  • Buffering: Add Sodium Acetate (

    
    ). Stir at room temperature for 10 minutes. Observation: The suspension may change appearance as NaCl forms.
    
  • Addition: Add the Aldehyde (

    
    ).
    
    • Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2--4 hours .
    
    • Monitoring: Check by TLC (System:

      
       95:5). The hydrazide spot (low 
      
      
      
      ) should disappear.
  • Workup:

    • Allow the mixture to cool to room temperature.

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold water (to remove NaCl and AcOH), then cold ethanol.

    • Scenario 2 (No precipitate): Concentrate the solvent to 50% volume and add ice-cold water dropwise until turbidity persists. Cool at

      
       for 1 hour, then filter.
      
  • Purification: Recrystallize from Ethanol or

    
     if necessary.
    
Method B: Microwave-Assisted Synthesis

Best for: High-throughput library generation or unreactive, sterically hindered aldehydes.

  • Loading: In a microwave-safe vial (

    
    ), combine the Hydrazide 
    
    
    
    HCl
    (
    
    
    ), Aldehyde (
    
    
    ), and
    
    
    (
    
    
    ).
  • Solvent: Add Ethanol (

    
    ). Cap the vial.
    
  • Irradiation: Heat at

    
      for 15--30 minutes  (Power: Dynamic, Max 
    
    
    
    ).
  • Isolation: Pour the reaction mixture into crushed ice (

    
    ). Filter the resulting precipitate.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Hydrazide.HCl + NaOAc in Ethanol (10 min) Start->Mix AddAld Add Aldehyde (1.1 eq) Mix->AddAld Branch Select Method AddAld->Branch Reflux Method A: Reflux 2-4 Hours Branch->Reflux Microwave Method B: Microwave 90°C, 20 min Branch->Microwave Cool Cool to Room Temp Reflux->Cool Microwave->Cool Check Precipitate Present? Cool->Check Filter Filter Solid Check->Filter Yes AddWater Add Ice Water to induce precipitation Check->AddWater No Wash Wash: Cold H2O (x2) Cold EtOH (x1) Filter->Wash AddWater->Filter Dry Dry under Vacuum Wash->Dry

Figure 2: Decision tree and workflow for the synthesis and isolation of hydrazones.

Self-Validating Quality Control

A high-quality protocol must include internal checks. Use these criteria to validate your product immediately:

ParameterValidation CriteriaExplanation
Appearance White to pale yellow crystalline solidDark oil indicates decomposition or incomplete dehydration.
Solubility Insoluble in water; Soluble in DMSO/DMFIf soluble in water, significant residual salt (NaCl) or unreacted starting material remains.
IR Spectroscopy New Peak:

(

) Loss of Peak:

(Aldehyde

)
The disappearance of the aldehyde carbonyl and appearance of the imine stretch confirms condensation.

NMR (DMSO-

)
Singlet at

(

) Broad singlet at

(

)
The azomethine proton (

) is the diagnostic fingerprint of a hydrazone.

NMR
Single peak

(varies by standard)
Confirms the integrity of the 6-fluoropyridine ring (no nucleophilic substitution occurred at the fluorine).[2]

Troubleshooting Guide

Problem: No precipitate forms after cooling.

  • Cause: Product is too soluble in ethanol or reaction failed.

  • Fix: Add water dropwise until the solution turns cloudy (the "cloud point"). If an oil forms, scratch the glass side with a spatula to induce crystallization.

Problem: Product melts over a wide range.

  • Cause: Contamination with Sodium Acetate or unreacted aldehyde.

  • Fix: Thorough washing with water is critical to remove NaOAc/NaCl. Recrystallize from hot ethanol.

Problem: Low Yield with electron-rich aldehydes.

  • Cause: Electron-donating groups (e.g., p-methoxy) make the carbonyl less electrophilic.

  • Fix: Add 1-2 drops of Glacial Acetic Acid in addition to the NaOAc to slightly lower the pH further and catalyze the dehydration step.

References

  • Mechanistic Basis of Hydrazone Formation: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • General Protocol for Pyridine Carbohydrazides: Mondal, P., et al. (2016). Synthesis and antitubercular activity of pyridine-2-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3621-3625. [Link]

  • Fluorinated Pyridine Reactivity: Soudy, I. D., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes. Molecules, 28(13), 5271. [Link]

  • pH Optimization in Hydrazone Synthesis: Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with nucleophilic catalysts for biomoconjugation. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

Sources

Application

Application Note: Strategic Development of Antimicrobial Agents Using 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Executive Summary This guide details the application of 6-Fluoropyridine-2-carbohydrazide hydrochloride (6-FPH) as a high-value scaffold in the synthesis of next-generation antimicrobial agents. Amidst the rising crisis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 6-Fluoropyridine-2-carbohydrazide hydrochloride (6-FPH) as a high-value scaffold in the synthesis of next-generation antimicrobial agents. Amidst the rising crisis of Multi-Drug Resistant (MDR) pathogens, the pyridine-hydrazide pharmacophore remains a cornerstone of drug design (reminiscent of Isoniazid).

The specific inclusion of the fluorine atom at the C6 position offers distinct medicinal chemistry advantages over the non-fluorinated parent compound, including enhanced metabolic stability, increased lipophilicity for membrane permeation, and electronic modulation of the pyridine ring. This note provides validated protocols for synthesizing two primary derivative classes—Schiff base hydrazones and 1,3,4-oxadiazoles —and outlines the industry-standard CLSI protocol for biological validation.

Strategic Rationale: The "Fluorine Effect" in Pyridine Scaffolds

The selection of 6-FPH is not arbitrary. It addresses specific failure modes in early-stage antimicrobial discovery:

  • Metabolic Blockade: The C6 position of the pyridine ring is susceptible to oxidative metabolism. Fluorine substitution blocks this site, potentially extending the in vivo half-life of the resulting drug candidate.

  • Lipophilicity Modulation: Fluorine is highly electronegative yet small (Van der Waals radius similar to Hydrogen). It increases the

    
     of the molecule, facilitating passive diffusion across the lipid-rich cell walls of Gram-negative bacteria (P. aeruginosa) and Mycobacteria.
    
  • Privileged Linker: The hydrazide group (

    
    ) serves as a versatile "warhead" precursor. It can be derivatized into hydrazones (disrupting iron transport or DNA synthesis) or cyclized into 1,3,4-oxadiazoles (peptidomimetic surface properties).
    

Chemical Development Protocols

Workflow Overview

The following diagram illustrates the divergent synthesis strategy starting from 6-FPH.

SyntheticWorkflow Start Starting Material: 6-Fluoropyridine-2- carbohydrazide HCl Base Free Base Liberation Start->Base NaHCO3, H2O RouteA Route A: Condensation Base->RouteA + Aldehydes (EtOH/Reflux) RouteB Route B: Cyclization Base->RouteB + Carboxylic Acids (POCl3) ProdA Library A: Schiff Base Hydrazones RouteA->ProdA Crystallization ProdB Library B: 1,3,4-Oxadiazoles RouteB->ProdB Neutralization

Figure 1: Divergent synthetic pathway for generating antimicrobial libraries from 6-FPH.

Protocol A: Synthesis of Schiff Base Hydrazones

Hydrazones are effective iron chelators and can inhibit ribonucleotide reductase.

Reagents:

  • 6-Fluoropyridine-2-carbohydrazide HCl (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (1.1 eq) or Triethylamine (to neutralize HCl)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Neutralization: Dissolve 6-FPH (1 mmol) and Sodium Acetate (1.1 mmol) in 10 mL of absolute ethanol. Stir for 10 minutes at room temperature to liberate the free hydrazine.

  • Addition: Add the substituted aromatic aldehyde (1 mmol) to the reaction mixture. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The hydrazide spot (polar) should disappear, replaced by a less polar product spot.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (50g). Stir vigorously.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure hydrazone.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

The oxadiazole ring is a bioisostere of amide and ester groups, offering improved hydrolytic stability.

Reagents:

  • 6-Fluoropyridine-2-carbohydrazide HCl (1.0 eq)

  • Substituted Benzoic Acid derivative (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent/reagent)
    

Step-by-Step Methodology:

  • Preparation: In a fume hood, mix 6-FPH (1 mmol) and the carboxylic acid (1 mmol) in a round-bottom flask.

  • Cyclodehydration: Carefully add 5 mL of

    
    .
    
  • Reflux: Reflux the mixture at

    
     for 6–8 hours.
    
    • Safety Note:

      
       is corrosive and reacts violently with water. Use a calcium chloride drying tube.
      
  • Quenching: Cool the mixture. Pour the reaction mass dropwise onto crushed ice with continuous stirring to decompose excess

    
    .
    
  • Neutralization: Adjust pH to ~7-8 using 10%

    
     solution. The solid product will precipitate.
    
  • Purification: Filter, wash with water, and recrystallize from ethanol/DMF mixtures.

Biological Validation: MIC Determination

To ensure data reliability, we utilize the Broth Microdilution Method strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol C: Antimicrobial Susceptibility Testing[1][2][3]

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates (U-bottom).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Workflow Logic:

AssayLogic Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (Compounds in DMSO) Prep->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Read Visual/OD Reading Incubation->Read Decision Growth Inhibition? Read->Decision Hit HIT (MIC < 10 µg/mL) Decision->Hit Yes Discard Inactive (MIC > 64 µg/mL) Decision->Discard No

Figure 2: Decision tree for high-throughput screening of derivatives.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve synthesized compounds in 100% DMSO to a concentration of

    
    .
    
  • Plate Setup: Add

    
     of MHB to columns 2–12 of the 96-well plate. Add 
    
    
    
    of compound stock to column 1.
  • Serial Dilution: Transfer

    
     from column 1 to column 2, mix, and repeat down to column 10. Discard 
    
    
    
    from column 10. (Range:
    
    
    ).
    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    ), then dilute 1:100. Add
    
    
    of this inoculum to wells 1–11. Final test volume is
    
    
    .
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Reading: The MIC is the lowest concentration showing no visible turbidity.

Data Analysis & Expected Outcomes

When analyzing the library generated from 6-FPH, organize data to highlight Structure-Activity Relationships (SAR).[1]

Comparative Potency Table (Example Format):

Compound IDR-SubstituentMIC (S. aureus)MIC (E. coli)ClogPNotes
6-FPH (Start) ->64 µg/mL>128 µg/mL0.45Weak intrinsic activity (Scaffold only)
F-H-01 4-NO2-Phenyl4 µg/mL16 µg/mL2.1Electron-withdrawing group enhances potency
F-H-05 2,4-Cl-Phenyl2 µg/mL8 µg/mL3.2Lipophilicity correlates with Gram(-) activity
Control Ciprofloxacin0.5 µg/mL0.015 µg/mL-Validation Standard

Key SAR Insights:

  • Electron Withdrawal: Derivatives with electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) on the phenyl ring attached to the hydrazone/oxadiazole usually exhibit superior antimicrobial activity due to increased acidity of the NH proton (in hydrazones) or enhanced lipophilicity.
  • The 6-Fluoro Advantage: Compare your results with non-fluorinated pyridine analogs. You should expect the 6-fluoro derivatives to show lower MIC values (higher potency) against P. aeruginosa due to better penetration.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][3] 11th Edition. CLSI.

  • Frontiers in Health Informatics. Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2022).[4][5][6]

    • [Link] (General Journal Link for verification of recent reviews in this domain).

  • MDPI Molecules. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2022).[4][5][6]

  • National Institutes of Health (PMC).

  • Purser, S., et al. Fluorine in medicinal chemistry.[1] Chemical Society Reviews (2008). (Foundational text on the "Fluorine Effect").

Sources

Method

methods for the N-acylation of 6-Fluoropyridine-2-carbohydrazide hydrochloride

An In-Depth Guide to the N-Acylation of 6-Fluoropyridine-2-carbohydrazide Hydrochloride for Synthetic and Medicinal Chemistry Authored by a Senior Application Scientist Introduction: The Strategic Importance of N-Acyl-6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Acylation of 6-Fluoropyridine-2-carbohydrazide Hydrochloride for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of N-Acyl-6-Fluoropyridine-2-carbohydrazides

6-Fluoropyridine-2-carbohydrazide hydrochloride serves as a critical heterocyclic building block in the landscape of modern drug discovery. The carbohydrazide functional group is a versatile precursor for the synthesis of a wide array of bioactive molecules. Its N-acylation, the process of introducing an acyl group (R-C=O) onto the terminal nitrogen atom, yields N-acylhydrazones. This resulting moiety is a recognized "privileged structure" in medicinal chemistry, frequently found in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

The presence of a fluorine atom on the pyridine ring can significantly enhance the metabolic stability and binding affinity of the final molecule due to fluorine's unique electronic properties. The starting material's formulation as a hydrochloride salt necessitates specific considerations during reaction setup, primarily the use of a base to liberate the nucleophilic free hydrazide. This guide provides a detailed exploration of the principal methods for N-acylation, focusing on both the theoretical underpinnings and practical, field-proven laboratory protocols.

Part 1: Foundational Principles of Hydrazide Acylation

The core of the N-acylation reaction is a nucleophilic acyl substitution. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The choice of this agent is the primary determinant of the reaction's conditions, efficiency, and potential side products.

Key Mechanistic Considerations:

  • Nucleophilicity of the Hydrazide: The lone pair of electrons on the terminal (-NH2) nitrogen is more available for nucleophilic attack than the one adjacent to the carbonyl group due to resonance delocalization.

  • Electrophilicity of the Acylating Agent: The reactivity of the acylating agent dictates the reaction's speed and required temperature. Highly reactive agents like acyl chlorides react quickly but risk side reactions, while less reactive carboxylic acids require activation.

  • The Role of the Hydrochloride Salt: The starting material is protonated. A non-nucleophilic base is essential to deprotonate the hydrazide hydrochloride, generating the free, nucleophilic hydrazide species required for the reaction to proceed. At least one equivalent is needed for this initial deprotonation.

  • Side Reactions: The most common side reaction is diacylation, where both nitrogen atoms of the hydrazine moiety are acylated.[1][5] This is more prevalent with highly reactive acylating agents and can be mitigated by controlling stoichiometry, using slow addition, and maintaining low temperatures.[5][6]

G cluster_0 General N-Acylation Workflow SM 6-Fluoropyridine-2- carbohydrazide HCl FreeHydrazide Generate Free Hydrazide (Add Base) SM->FreeHydrazide Reaction Acylation Reaction (Solvent, Temp Control) FreeHydrazide->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) AcylatingAgent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Pure N-Acylated Product Purification->Product

Caption: General experimental workflow for N-acylation.

Part 2: Comparative Protocols for N-Acylation

Two primary strategies are presented, each with distinct advantages depending on the nature of the acylating partner, scale, and available laboratory reagents.

Method A: Direct Acylation with Acyl Chlorides

This classic method leverages the high electrophilicity of acyl chlorides for a rapid and often high-yielding transformation. Its primary drawback is the generation of HCl gas, which must be scavenged by a base to prevent unwanted side reactions and drive the reaction to completion.

Causality: The C-Cl bond in an acyl chloride is highly polarized, making the carbonyl carbon exceptionally electrophilic and susceptible to attack by the hydrazide. No pre-activation is needed. This is a robust and time-tested method.[5][6]

Detailed Protocol (Method A):

  • Reagents & Setup:

    • 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq)

    • Acyl chloride of choice (1.0 - 1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)

    • Round-bottom flask with a magnetic stirrer, under a nitrogen or argon atmosphere.

    • Ice bath.

  • Procedure:

    • Suspend 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the base (e.g., TEA, 2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C. Rationale: The first equivalent of base neutralizes the HCl salt, while the subsequent equivalents will neutralize the HCl generated by the reaction.

    • In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cold hydrazide suspension over 20-30 minutes. Rationale: Slow addition minimizes diacylation and helps control the exothermic reaction.[6]

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up & Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-acylated product.

Method B: Peptide Coupling Agent-Mediated Acylation with Carboxylic Acids

This method is favored in modern synthetic chemistry for its mild conditions, broad substrate scope, and avoidance of generating corrosive byproducts. It involves the in situ activation of a carboxylic acid using a coupling agent.

Causality: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the nucleophilic hydrazide. Additives like 1-Hydroxybenzotriazole (HOBt) can further enhance efficiency by forming an activated ester, minimizing side reactions.[7]

Detailed Protocol (Method B):

  • Reagents & Setup:

    • 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq)

    • Carboxylic acid of choice (1.0 eq)

    • EDC hydrochloride (1.1 - 1.2 eq)

    • HOBt (optional, but recommended, 1.1 eq)

    • Anhydrous Dimethylformamide (DMF) or DCM

    • DIPEA or N-Methylmorpholine (NMM) (2.2 - 3.0 eq)

    • Round-bottom flask with a magnetic stirrer, under a nitrogen or argon atmosphere.

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF (approx. 0.1 M), add the base (e.g., DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

    • Add the 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq) to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification:

    • Pour the reaction mixture into cold water, which often causes the product to precipitate. If not, extract with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid or dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

    • Purify the crude product via recrystallization or silica gel column chromatography.

G cluster_A Method A: Acyl Chloride Pathway cluster_B Method B: Coupling Agent Pathway A_Start Hydrazide + Base A_Product N-Acylhydrazide A_Start->A_Product Direct Attack A_Reagent R-CO-Cl (Acyl Chloride) A_Reagent->A_Product A_Biproduct Base·HCl A_Product->A_Biproduct generates B_Start Carboxylic Acid (R-COOH) B_Intermediate Activated Ester Intermediate B_Start->B_Intermediate B_Coupling EDC / HOBt B_Coupling->B_Intermediate B_Product N-Acylhydrazide B_Intermediate->B_Product B_Hydrazide Hydrazide + Base B_Hydrazide->B_Product B_Biproduct Urea byproduct B_Product->B_Biproduct generates

Caption: Mechanistic comparison of direct vs. coupling agent-mediated acylation.

Part 3: Data, Characterization, and Troubleshooting

Table 1: Summary of Reaction Parameters

ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)
Acylating Agent Acyl ChlorideCarboxylic Acid
Key Reagent N/AEDC, HOBt, etc.
Base TEA, DIPEA (≥2.2 eq)DIPEA, NMM (≥2.2 eq)
Typical Solvents DCM, THF, DioxaneDMF, DCM, MeCN
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 2 - 18 hours4 - 24 hours
Key Byproduct Triethylammonium Chloride1-Ethyl-3-(3-dimethylaminopropyl)urea
Pros Fast, uses common reagentsMild, broad scope, high functional group tolerance
Cons Harsh, generates HCl, risk of diacylationSlower, coupling agents can be expensive, urea byproduct removal

Product Characterization:

Successful N-acylation can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a singlet or broad singlet between δ 8-11 ppm) and signals corresponding to the newly introduced acyl group.

  • ¹³C NMR: Appearance of a new amide carbonyl signal (typically δ 160-175 ppm).

  • FT-IR: Appearance of a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): Observation of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the desired product.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient base to neutralize HCl salt. 2. Inactive/degraded coupling agent (Method B). 3. Low reactivity of acylating partner.1. Ensure at least 2.2 equivalents of base are used. 2. Use fresh, high-purity coupling agents. 3. Gently warm the reaction (e.g., to 40-50 °C) or allow it to run longer.
Formation of Diacylated Product 1. Overly reactive acyl chloride. 2. Stoichiometry of acylating agent is >1.0 eq. 3. Reaction temperature is too high.1. Use slow, dropwise addition at 0 °C or below. 2. Switch to the milder coupling agent method (Method B). 3. Use exactly 1.0 equivalent of the acylating agent.
Difficulty Removing Byproducts 1. Urea byproduct from EDC is water-soluble but may co-precipitate. 2. Excess HOBt or carboxylic acid remains.1. Perform acidic and basic aqueous washes during work-up. The urea byproduct is more soluble at low pH. 2. Column chromatography is often necessary for complete purification.

References

  • Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Bull. Korean Chem. Soc. [URL not available from search, referencing content][1][8]

  • Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link][5]

  • U.S. Patent No. 8,110,705 B2. (2012). Processes for making hydrazides. [6]

  • Chinese Patent No. 1,219,752 C. (2005). Process for preparing substituted hydrazide by using carboxylic acid. [7]

  • Stanovnik, B., & Tisler, M. (1974). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Synthesis, 1974(02), 120-122. [Referenced via Request PDF, direct URL unavailable][9]

  • Asif, M. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. [Link][2]

  • Iovu, M. S., et al. (2024). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules, 29(5), 986. [Link][3]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Archiv der Pharmazie, 345(10), 824-831. [Link][10]

  • Rauf, A., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 185. [Link][4]

Sources

Application

6-Fluoropyridine-2-carbohydrazide hydrochloride as a building block for enzyme inhibitors

Advanced Building Block for Fragment-Based Drug Discovery (FBDD)[1] Abstract & Strategic Utility 6-Fluoropyridine-2-carbohydrazide hydrochloride is a high-value heterocyclic building block designed for the synthesis of m...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Fragment-Based Drug Discovery (FBDD)[1]

Abstract & Strategic Utility

6-Fluoropyridine-2-carbohydrazide hydrochloride is a high-value heterocyclic building block designed for the synthesis of metabolically stable enzyme inhibitors.[1] While pyridine-2-carbohydrazide is a classic pharmacophore precursor (e.g., for hydrazone-based iron chelators or kinase inhibitors), the incorporation of the fluorine atom at the C6 position offers a critical medicinal chemistry advantage: Metabolic Blocking .[1]

The C6 position of pyridine rings is highly susceptible to oxidative metabolism by aldehyde oxidase (AOX) and cytochrome P450 enzymes. Substituting this position with fluorine—a bioisostere of hydrogen with high electronegativity—blocks this "soft spot," significantly extending the half-life (


) of the resulting drug candidate while modulating the pKa of the pyridine nitrogen to alter solubility and binding affinity.

This guide details the use of this building block to generate three privileged scaffolds: N-acylhydrazones , 1,3,4-Oxadiazoles , and 1,2,4-Triazoles .[1]

Chemical Profile & Handling
PropertySpecification
IUPAC Name 6-fluoropyridine-2-carbohydrazide; hydrochloride
Molecular Formula C₆H₆FN₃O[1] · HCl
Molecular Weight 191.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Handling Alert Hygroscopic.[1] Store under inert atmosphere at -20°C.
Reactivity The terminal hydrazine is protonated (HCl salt).[1] Requires in situ neutralization (e.g., Et₃N, NaOAc) for nucleophilic attack.[1]
Synthetic Workflows: From Precursor to Pharmacophore

The utility of this molecule lies in its ability to undergo cyclization or condensation to form "warheads" that interact with enzyme active sites (specifically Kinases and Metalloenzymes).

Decision Tree: Synthetic Pathways

The following diagram illustrates the three primary divergent pathways for this building block.

SynthesisPathways Start 6-Fluoro-Py-2-hydrazide (HCl Salt) Step1 Neutralization (Et3N / NaOAc) Start->Step1 PathA Aldehyde (R-CHO) EtOH, Reflux Step1->PathA PathB Carboxylic Acid POCl3 or T3P Step1->PathB PathC CS2 / KOH then Hydrazine Step1->PathC ProductA Acylhydrazone (Schiff Base) PathA->ProductA -H2O TargetA Target: Metalloenzymes (Iron/Zinc Chelation) ProductA->TargetA ProductB 1,3,4-Oxadiazole Scaffold PathB->ProductB Cyclodehydration TargetB Target: Kinases (VEGFR, c-Met) ProductB->TargetB ProductC 1,2,4-Triazole Thiol PathC->ProductC TargetC Target: GPCRs & Antimicrobials ProductC->TargetC

Caption: Divergent synthesis pathways transforming the 6-fluoropyridine precursor into three distinct bioactive scaffolds.

Detailed Experimental Protocols
Protocol A: Synthesis of 6-Fluoro-N-acylhydrazones (Schiff Bases)

Application: Creating libraries for fragment screening against metalloenzymes (e.g., MMPs, Ribonucleotide Reductase).[1]

Rationale: The HCl salt must be neutralized to liberate the nucleophilic hydrazine (


).[1] Ethanol is used as a green solvent that allows the product to precipitate upon cooling.

Materials:

  • 6-Fluoropyridine-2-carbohydrazide HCl (1.0 eq)[1]

  • Aromatic Aldehyde (1.0 eq) (e.g., 2-pyridinecarboxaldehyde for chelator libraries)[1]

  • Sodium Acetate (NaOAc) (1.2 eq) or Triethylamine (Et₃N)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (catalytic, 2-3 drops)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 6-Fluoropyridine-2-carbohydrazide HCl in 10 mL of Ethanol.

  • Neutralization: Add 1.2 mmol of NaOAc. Stir at room temperature for 15 minutes. The solution may become cloudy as NaCl forms.

  • Condensation: Add 1.0 mmol of the chosen Aldehyde . Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The hydrazone product typically precipitates.

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol.[1] Recrystallize from EtOH/DMF if necessary.

  • Validation:

    • NMR Check: Look for the singlet imine proton (

      
      ) around 8.0–9.0 ppm.[1]
      
    • Mass Spec: Confirm [M+H]⁺.

Protocol B: One-Pot Cyclization to 1,3,4-Oxadiazoles

Application: Creating rigid kinase inhibitors where the oxadiazole acts as a linker and hydrogen bond acceptor.[1]

Rationale: Iodine-mediated oxidative cyclization is preferred over


 for sensitive substrates, but 

is robust for this fluorinated pyridine.[1] We describe the

method for high yield.

Step-by-Step:

  • Coupling: Mix 6-Fluoropyridine-2-carbohydrazide HCl (1 mmol) with a substituted Benzoic Acid (1 mmol) in

    
     (5 mL).
    
  • Reflux: Heat to 100°C for 6–8 hours. The

    
     acts as both solvent and dehydrating agent.
    
  • Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction.

  • Neutralization: Adjust pH to ~8 using saturated

    
     solution. The solid oxadiazole will precipitate.
    
  • Extraction: If no precipitate forms, extract with Ethyl Acetate (

    
    ).[1] Dry over 
    
    
    
    and concentrate.
Biological Application: Kinase Inhibition Assay

Context: Pyridine-2-carbohydrazide derivatives are known to inhibit kinases like c-Met and VEGFR2 by mimicking the adenine ring of ATP or exploiting the "gatekeeper" region.[1] The 6-Fluoro group enhances the lipophilicity, aiding penetration into the hydrophobic back-pocket of the kinase.

Protocol C: Generic Kinase Inhibition Screening (FRET-based)

Materials:

  • Recombinant Kinase (e.g., c-Met, VEGFR2)[1]

  • FRET Peptide Substrate[1]

  • ATP (at

    
     concentration)[1]
    
  • Test Compound (Synthesized in Protocol A/B)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Triton X-100)[1]
    

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to

    
     final concentration in Assay Buffer (max 1% DMSO final).
    
  • Incubation: In a 384-well plate, add:

    • 2.5 µL Test Compound

    • 2.5 µL Kinase Enzyme

    • Incubate for 15 mins at Room Temp (allows slow-binding inhibitors to equilibrate).[1]

  • Initiation: Add 5 µL of ATP/Substrate mix.

  • Readout: Measure Fluorescence (Ex/Em specific to probe) kinetically for 60 minutes.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Compare the 6-Fluoro analog against the non-fluorinated control. Expectation:  The 6-Fluoro analog should show similar potency but improved metabolic stability in parallel microsome stability assays.
    
Logic of the "Fluorine Scan"

Why use this specific building block? The following diagram explains the Structure-Activity Relationship (SAR) logic.

FluorineLogic Substrate Standard Pyridine Inhibitor Problem Problem: Rapid Metabolism (Oxidation at C6 by AOX) Substrate->Problem Solution Solution: 6-Fluoro Substitution (Use 6-F-Py-2-hydrazide) Problem->Solution Effect1 Blocks Metabolic Soft Spot (Increases t1/2) Solution->Effect1 Effect2 Lowers pKa of Pyridine N (Reduces non-specific binding) Solution->Effect2 Effect3 Increases Lipophilicity (Improves Membrane Permeability) Solution->Effect3

Caption: Mechanistic advantages of incorporating the 6-Fluoro motif into pyridine-based enzyme inhibitors.

References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Gomes, L. R., et al. (2017).[1] Pyridine-2-carbohydrazide derivatives as potential anticancer agents.[1][2] European Journal of Medicinal Chemistry, 139, 68-80.[1] Link[1]

  • Zhang, S., et al. (2019).[1] Discovery of novel 1,3,4-oxadiazole derivatives as potent VEGFR-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 29(16), 2232-2236.[1] Link[1]

  • Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] Link[1]

Sources

Method

synthetic routes to triazole derivatives using 6-Fluoropyridine-2-carbohydrazide hydrochloride

Application Notes and Protocols Topic: Synthetic Routes to Triazole Derivatives Using 6-Fluoropyridine-2-carbohydrazide Hydrochloride Audience: Researchers, scientists, and drug development professionals. Harnessing 6-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Synthetic Routes to Triazole Derivatives Using 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing 6-Fluoropyridine-2-carbohydrazide as a Strategic Precursor for Novel 1,2,4-Triazole Scaffolds

Introduction: The Convergence of Privileged Structures

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. This five-membered heterocycle is integral to a wide array of approved drugs, exhibiting activities from antifungal to anticancer and antiviral.[1][2][3][4][5] Concurrently, the incorporation of a fluoropyridine motif into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[6][7]

This application note provides a detailed guide to the synthesis of functionalized 1,2,4-triazole derivatives using 6-Fluoropyridine-2-carbohydrazide hydrochloride as a versatile and strategic starting material. By leveraging this key building block, researchers can efficiently generate libraries of novel compounds that merge the pharmacological benefits of both the triazole and fluoropyridine moieties. We will explore two robust and widely applicable synthetic pathways, explaining the mechanistic rationale behind each step and providing detailed, field-tested protocols.

Core Synthetic Strategy: From Hydrazide to Heterocycle

The transformation of a carbohydrazide into a 1,2,4-triazole ring is a fundamental process in heterocyclic chemistry. The general approach involves the reaction of the hydrazide with a one-carbon electrophile to form an acyl-intermediate, which then undergoes a dehydrative cyclization to furnish the aromatic triazole core. The choice of the one-carbon unit dictates the final substitution pattern and functionality of the triazole ring, offering significant synthetic flexibility.

This guide focuses on two highly reliable methods:

  • Reaction with Isothiocyanates: This route leads to the formation of 4-substituted-3-thiol-1,2,4-triazoles, which are valuable intermediates for further functionalization.

  • Reaction with Carbon Disulfide and Hydrazine: This pathway yields 4-amino-3-thiol-1,2,4-triazoles, providing a different vector for molecular elaboration.

G cluster_1 cluster_2 start 6-Fluoropyridine-2-carbohydrazide Hydrochloride reagent1 Aryl/Alkyl Isothiocyanate (R-NCS) start->reagent1 Route 1 intermediate1 Acylthiosemicarbazide Intermediate start->intermediate1 Step A (Addition) reagent2 1. Carbon Disulfide (CS2), KOH 2. Hydrazine Hydrate (N2H4·H2O) start->reagent2 intermediate2 Potassium Dithiocarbazate Intermediate start->intermediate2 Step A (Salt Formation) product1 4-Substituted-5-(6-fluoropyridin-2-yl)- 1,2,4-triazole-3-thione intermediate1->product1 Step B (Base-catalyzed Cyclization) product2 4-Amino-5-(6-fluoropyridin-2-yl)- 1,2,4-triazole-3-thiol intermediate2->product2 Step B (Cyclization with Hydrazine) G prep Prepare Solution: 6-Fluoropyridine-2-carbohydrazide HCl + Aryl Isothiocyanate in Ethanol reflux1 Reflux Reaction Mixture (4-6 hours) prep->reflux1 Step A isolate1 Isolate Intermediate: Cool, filter, and wash solid (Acylthiosemicarbazide) reflux1->isolate1 cyclize Cyclization: Reflux intermediate in 2N NaOH solution (3-5 hours) isolate1->cyclize Step B acidify Acidification: Cool reaction to 0°C. Acidify with conc. HCl to pH ~5-6 cyclize->acidify isolate2 Isolate Final Product: Filter, wash with cold water, and dry the precipitate acidify->isolate2 purify Purification: Recrystallize from Ethanol or DMF/Water isolate2->purify

Figure 2: Workflow for the synthesis of triazole-3-thiones.

Step A: Synthesis of 1-((6-Fluoropyridin-2-yl)carbonyl)-4-arylthiosemicarbazide

Materials and Reagents:

  • 6-Fluoropyridine-2-carbohydrazide hydrochloride

  • Substituted Aryl Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Absolute Ethanol

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • To a 100 mL round-bottom flask, add 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq).

  • Add absolute ethanol (approx. 20 mL per gram of hydrazide) and stir to form a suspension.

  • Add the desired aryl isothiocyanate (1.05 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold ethanol to remove any unreacted isothiocyanate.

  • Dry the resulting white or off-white solid (the acylthiosemicarbazide intermediate) in a vacuum oven. This intermediate is often pure enough for the next step without further purification.

Step B: Cyclization to 4-Aryl-5-(6-fluoropyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Materials and Reagents:

  • Acylthiosemicarbazide intermediate from Step A

  • Sodium Hydroxide (NaOH) solution (2N)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Place the dried acylthiosemicarbazide intermediate (1.0 eq) in a round-bottom flask.

  • Add 2N aqueous sodium hydroxide solution (approx. 15 mL per gram of intermediate).

  • Heat the mixture to reflux for 3-5 hours. During this time, the solid will dissolve as the sodium salt of the triazole is formed. [8]4. After reflux, cool the reaction mixture in an ice bath to 0-5 °C.

  • With vigorous stirring, slowly add concentrated HCl dropwise to neutralize the solution. The triazole-thione product will precipitate out. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of ~5-6.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water until the washings are neutral.

  • Dry the final product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture.

Protocol 2: Synthesis of 4-Amino-5-(6-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol

This method proceeds through a potassium dithiocarbazate salt, which is then cyclized using hydrazine hydrate. [9][10]The use of carbon disulfide requires careful handling due to its high volatility, flammability, and toxicity. This reaction should be performed in a well-ventilated fume hood.

G prep Prepare Solution: 6-Fluoropyridine-2-carbohydrazide HCl + KOH in Absolute Ethanol cs2_add Add Carbon Disulfide (CS2) dropwise at 0-5°C. Stir for 10-12 hours at RT. prep->cs2_add Step A isolate1 Isolate Intermediate: Filter the precipitated potassium salt. Wash with ether. cs2_add->isolate1 cyclize Cyclization: Reflux potassium salt with excess Hydrazine Hydrate (4-6 hours) isolate1->cyclize Step B acidify Acidification: Cool reaction to 0°C. Acidify with cold water and HCl. cyclize->acidify isolate2 Isolate Final Product: Filter, wash with cold water, and dry the precipitate. acidify->isolate2 purify Purification: Recrystallize from aqueous ethanol. isolate2->purify

Figure 3: Workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol.

Step A: Synthesis of Potassium 3-((6-fluoropyridin-2-yl)carbonyl)dithiocarbazate

Materials and Reagents:

  • 6-Fluoropyridine-2-carbohydrazide hydrochloride

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • In a flask, dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

  • Add 6-Fluoropyridine-2-carbohydrazide hydrochloride (1.0 eq) and stir for 15 minutes.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 10-12 hours. A yellowish precipitate of the potassium salt will form.

  • Collect the salt by filtration, wash with a small amount of cold diethyl ether, and dry.

Step B: Cyclization to 4-Amino-5-(6-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Materials and Reagents:

  • Potassium dithiocarbazate salt from Step A

  • Hydrazine Hydrate (N₂H₄·H₂O, 99%)

  • Water, Hydrochloric Acid (HCl)

Procedure:

  • Suspend the potassium salt (1.0 eq) in water.

  • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux. The color of the reaction mixture will change, and the evolution of hydrogen sulfide (H₂S) gas will be observed (use a scrubber).

  • Continue refluxing for 4-6 hours until the evolution of H₂S ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture and dilute it with cold water.

  • Acidify the solution by adding dilute HCl dropwise until the product precipitates.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure 4-amino-triazole derivative.

Data Summary and Characterization

The successful synthesis of the target triazoles must be confirmed through rigorous analytical characterization.

Table 1: Representative Data for Synthesized Triazole Derivatives

ProtocolR-Group (for Protocol 1)Product StructureTypical Yield (%)M.p. (°C)
1Phenyl4-Phenyl-5-(6-fluoropyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione75-85>200
14-Chlorophenyl4-(4-Chlorophenyl)-5-(6-fluoropyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione80-90>220
2N/A4-Amino-5-(6-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol70-80>250

Analytical Characterization Insights:

  • ¹H NMR: Look for the disappearance of the hydrazide -NHNH₂ protons and the appearance of a new, exchangeable N-H proton signal for the triazole ring. Aromatic protons from the pyridine and any aryl substituents should be visible in their expected regions. For the 4-amino product, a characteristic broad singlet for the -NH₂ group will be present. [11][12]* ¹³C NMR: The formation of the triazole ring will be confirmed by the appearance of two new quaternary carbon signals, typically in the range of 145-170 ppm, corresponding to the C=S and C-N carbons of the triazole core. [13]* FT-IR: Key transformations to observe include the disappearance of the hydrazide C=O stretch (around 1650-1680 cm⁻¹) and the appearance of a C=S stretch (around 1250-1350 cm⁻¹). The presence of N-H and C-N stretching bands will also be indicative of product formation. [14][15]* Mass Spectrometry: The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the desired triazole derivative, confirming the successful cyclization and incorporation of all components.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Protocol 1, Step A Incomplete reaction; impure isothiocyanate.Increase reflux time. Monitor by TLC. Ensure the isothiocyanate is of high purity or distill it before use.
Incomplete Cyclization (Step B) Insufficient base or reaction time; steric hindrance from bulky aryl groups.Ensure the NaOH solution is at the correct concentration (2N). Increase reflux time to 6-8 hours. For sterically hindered substrates, consider a stronger base or a higher boiling point solvent like ethylene glycol.
Oily Product After Acidification Product may be impure or have a low melting point.Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
Strong Odor of H₂S in Protocol 2 Incomplete reaction or insufficient scrubbing.Ensure reflux is complete by testing for H₂S cessation. Always perform this reaction in a high-efficiency fume hood and bubble the off-gas through a bleach or NaOH solution.

Safety Considerations:

  • Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbon Disulfide: Is extremely flammable, volatile, and toxic. Work in a well-ventilated fume hood away from any ignition sources.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care and appropriate PPE.

By following these detailed protocols and considering the expert insights, researchers can confidently and efficiently synthesize a variety of novel 6-fluoropyridine-substituted 1,2,4-triazole derivatives for further investigation in drug discovery and materials science.

References

  • Pharmacological significance of triazole scaffold. (2010). Taylor & Francis Online. [Link]

  • Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • A Pharmacological Update of Triazole Derivative: A Review. (2024). PubMed. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). ACS Publications. [Link]

  • synthesis of 1,2,4 triazole compounds. (2023). International Symposium on Recent Research in Science and Technology. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (2015). AIP Publishing. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). PubMed Central. [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). PubMed. [Link]

  • Synthesis and Bioactivity of 1,2,4-Triazoles. (n.d.). TIJER.org. [Link]

  • A Pharmacological Update of Triazole Derivative: A Review. (2024). ResearchGate. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). PubMed Central. [Link]

  • Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. (2020). Asian Journal of Chemistry. [Link]

  • Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines. (2025). ResearchGate. [Link]

  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]

  • Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (2020). ResearchGate. [Link]

  • Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2015). MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. (2023). PubMed. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

  • A brief study of various synthetic methods of triazoles derivatives and their biological potential. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). ResearchGate. [Link]

  • Green Synthesis of Triazole Derivatives with Pyrimidine Moiety. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PubMed Central. [Link]

  • Carbohydrazide. (n.d.). Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoropyridine-2-carbohydrazide Hydrochloride

Executive Summary & Chemical Context This guide addresses the synthesis of 6-Fluoropyridine-2-carbohydrazide hydrochloride , a critical scaffold in the development of peptidomimetics and antiviral agents (e.g., Favipirav...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the synthesis of 6-Fluoropyridine-2-carbohydrazide hydrochloride , a critical scaffold in the development of peptidomimetics and antiviral agents (e.g., Favipiravir analogs).

The synthesis typically proceeds via the hydrazinolysis of methyl 6-fluoropyridine-2-carboxylate . While conceptually simple, this reaction presents a specific chemoselectivity challenge: the competition between nucleophilic acyl substitution (desired) and nucleophilic aromatic substitution (


) (undesired) .

The fluorine atom at the C6 position is activated by the adjacent pyridine nitrogen, making it susceptible to displacement by hydrazine—a potent nucleophile. This guide focuses on controlling this competition to minimize the formation of the critical "hydrazino" impurity.

Critical Impurity Profiling (The "Yellow Trap")

Q1: Why is my crude product turning yellow or orange?

Diagnosis: You have likely triggered a Nucleophilic Aromatic Substitution (


) reaction.
The Chemistry:  Hydrazine is attacking the C6-fluorine position instead of (or in addition to) the ester carbonyl.
  • Desired Product: 6-Fluoropyridine-2-carbohydrazide (Colorless/White).

  • Impurity: 6-Hydrazinopyridine-2-carbohydrazide (Yellow/Orange).

Root Cause:

  • Temperature too high:

    
     on fluoropyridines has a higher activation energy than ester hydrazinolysis. Refluxing promotes fluorine displacement.
    
  • Excess Hydrazine: Large excesses (>3 equivalents) drive the slower

    
     reaction once the ester is consumed.
    

Corrective Action:

  • Protocol Adjustment: Conduct the reaction at 0°C to Room Temperature . Do not reflux.

  • Stoichiometry: Limit hydrazine hydrate to 1.1 – 1.2 equivalents.

  • Purification: The hydrazino-impurity is more basic. It can sometimes be removed during the HCl salt formation step, as the di-hydrochloride of the impurity may have different solubility, but prevention is superior.

Q2: My NMR shows a loss of F-coupling or disappearance of the Fluorine signal.

Diagnosis: Complete defluorination. The Chemistry: If the


 NMR signal is absent, you have converted the entire batch to 6-hydrazinopyridine-2-carbohydrazide .
Immediate Action:  Discard the batch. This transformation is irreversible.

Troubleshooting Guide: Process & Purity

Q3: The reaction stalls with 10-15% starting ester remaining. Should I add more hydrazine?

Recommendation: Check your reagent quality first. The Issue: Hydrazine hydrate absorbs


 from the air to form hydrazine carbonate, which is a non-nucleophilic solid often mistaken for active hydrazine.
Test:  If your "liquid" hydrazine is cloudy or has white crusts, it is compromised. Distill fresh hydrazine hydrate or use a new bottle.
Process Tip:  If the reaction is incomplete at RT after 12 hours, increase time, not temperature.
Q4: The HCl salt is extremely hygroscopic and sticky. How do I dry it?

Diagnosis: Formation of the dihydrochloride salt or excess HCl entrapment. The Chemistry: The pyridine nitrogen and the hydrazide terminal nitrogen can both accept protons. However, the monohydrochloride is generally the desired stable form. Corrective Action:

  • Stoichiometry: Use exactly 1.05 equivalents of HCl (e.g., 4M in Dioxane) relative to the free base.

  • Solvent Switch: Form the salt in Ethanol/Diethyl Ether or Isopropanol . The salt should precipitate as a white solid.

  • Drying: Dry under high vacuum at 40°C over

    
    .
    
Q5: I see a white precipitate before adding HCl. What is it?

Diagnosis: Likely 6-Fluoropyridine-2-carboxylic acid (Hydrolysis product). Cause: Wet solvent (methanol/ethanol) containing significant water. In the absence of rapid hydrazinolysis, the ester hydrolyzes. Verification: Check solubility. The acid is less soluble in alcohols than the ester. Prevention: Use anhydrous methanol/ethanol.

Optimized Experimental Protocol

Objective: Synthesis of 6-Fluoropyridine-2-carbohydrazide HCl with <0.5%


 impurity.
Step 1: Hydrazinolysis (Free Base Formation)
  • Charge: Dissolve Methyl 6-fluoropyridine-2-carboxylate (10.0 g, 64.5 mmol) in Anhydrous Methanol (100 mL).

  • Cool: Cool the solution to 0°C using an ice bath.

  • Add: Dropwise add Hydrazine Hydrate (80% or 98%, 3.25 g, ~1.0 eq) over 20 minutes. Crucial: Keep T < 5°C.

  • React: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) . Stir for 12-16 hours.

    • Monitor: TLC (10% MeOH in DCM). Look for disappearance of ester (

      
      ) and appearance of hydrazide (
      
      
      
      ).
  • Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure (keep bath < 35°C).

    • Add Diethyl Ether (100 mL) to precipitate the product.

    • Filter the white solid. Wash with cold ether.

    • Yield: Expect ~85-90% as the free base.

Step 2: Salt Formation
  • Dissolve: Suspend the free base in Ethanol (10 mL/g).

  • Acidify: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Precipitate: A thick white precipitate will form immediately.

  • Isolate: Filter the solid. Wash with Acetone (removes unreacted hydrazine traces) followed by Diethyl Ether .

  • Dry: Vacuum oven at 40°C for 6 hours.

Quantitative Data & Specifications

ParameterSpecificationCommon Failure Mode
Appearance White to Off-white crystalline solidYellow/Orange (indicates

impurity)

NMR
Signal present (~ -68 ppm)No Signal (Complete defluorination)
Melting Point 210°C - 215°C (dec)< 200°C (Wet or Hydrazino-impurity)
Solubility Water, DMSO, MethanolInsoluble in DCM, Hexanes
MS (ESI+) [M+H]+ = 156.05 (Free Base)[M+H]+ = 168.1 (Hydrazino-impurity)

Visualizing the Chemoselectivity

The following diagram illustrates the competition between the desired pathway and the critical side reaction.

ReactionPathways Start Methyl 6-fluoropyridine- 2-carboxylate Product 6-Fluoropyridine- 2-carbohydrazide (DESIRED) Start->Product Path A: C=O Attack (Kinetic Control, <25°C) Impurity 6-Hydrazinopyridine- 2-carbohydrazide (YELLOW IMPURITY) Start->Impurity Path B: C-F Attack (SNAr) (Thermodynamic Control, >40°C) Hydrolysis 6-Fluoropyridine- 2-carboxylic acid (Hydrolysis) Start->Hydrolysis Path C: H2O Attack (Wet Solvent) Hydrazine Hydrazine Hydrate (Nucleophile)

Figure 1: Reaction pathways showing the competition between Acyl Substitution (Green) and Nucleophilic Aromatic Substitution (Red).

References

  • Kudav, N. A., et al. "Reactions of hydrazine with 2- and 4-substituted pyridines." Indian Journal of Chemistry, Section B, 1976. (Discusses general reactivity of halopyridines with hydrazine).
  • Pistritto, V. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes."[1] Journal of the American Chemical Society, 2021.[1]

  • Sigma-Aldrich. "6-Fluoro-2-pyridinecarboxylic acid Product Specification."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773722, 6-Fluoropyridine-2-carboxylic acid."

Sources

Optimization

troubleshooting guide for the synthesis of hydrazones from 6-Fluoropyridine-2-carbohydrazide

Introduction Welcome to the Technical Support Center. You are likely working with 6-Fluoropyridine-2-carbohydrazide , a specialized scaffold often utilized in the development of metallo-therapeutics, anti-tubercular agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 6-Fluoropyridine-2-carbohydrazide , a specialized scaffold often utilized in the development of metallo-therapeutics, anti-tubercular agents, and molecular probes.

As a Senior Application Scientist, I must emphasize that this molecule behaves differently than standard benzhydrazides. The 6-fluoro substituent and the pyridine nitrogen exert a synergistic electron-withdrawing effect. This deactivates the terminal hydrazine nitrogen, making it less nucleophilic than its non-fluorinated counterparts. Consequently, standard protocols often result in sluggish kinetics or incomplete conversion.

This guide provides a self-validating workflow to overcome these electronic deactivations while preserving the integrity of the labile C–F bond.

Module 1: Standard Operating Procedure (SOP)

Before troubleshooting, ensure your baseline protocol aligns with this validated method designed for electron-deficient hydrazides.

Validated Protocol: Acid-Catalyzed Condensation
ParameterSpecificationRationale
Solvent Ethanol (Abs.) or MethanolProtic solvents stabilize the polar transition state.
Concentration 0.1 M - 0.2 MHigh concentration favors bimolecular kinetics.
Stoichiometry 1:1.1 (Hydrazide : Aldehyde)Slight excess of electrophile drives equilibrium.
Catalyst Glacial Acetic Acid (5-10 mol%)Critical: Activates the carbonyl without protonating the deactivated hydrazide nitrogen too strongly.
Temperature Reflux (

for EtOH)
Thermal energy is required to overcome the activation barrier caused by the electron-poor pyridine ring.
Time 2 - 6 HoursMonitor via TLC; extended times may be needed for sterically hindered aldehydes.

Step-by-Step Workflow:

  • Dissolve 6-Fluoropyridine-2-carbohydrazide in Ethanol (0.1 M).

  • Add the aldehyde/ketone (1.1 equiv).

  • Add Glacial Acetic Acid (catalytic drops).[1]

  • Reflux until TLC indicates consumption of the hydrazide (visualize with UV 254 nm; hydrazide usually stays at baseline or has lower

    
     than product).
    
  • Isolation: Cool to room temperature. If precipitate forms, filter. If not, concentrate to 50% volume and add cold water to induce precipitation.

Module 2: Troubleshooting Guide

Issue 1: No Reaction or Low Yield (<30%)

Diagnosis: The 6-Fluoropyridine ring exerts a strong inductive effect (


), reducing the nucleophilicity of the terminal 

. The hydrazide is "sluggish."
  • Solution A (Catalytic Boost): Switch from Acetic Acid to a stronger acid catalyst like p-Toluenesulfonic acid (PTSA) (1-2 mol%).

    • Warning: Do not use mineral acids (HCl) in excess, as protonating the pyridine ring will further deactivate the system and potentially induce hydrolysis.

  • Solution B (Water Removal): Hydrazone formation is an equilibrium process.

    • Use Molecular Sieves (3Å) in the reaction flask to scavenge water.

    • Alternatively, use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene/Benzene), though solubility of the starting material is often poor in non-polar solvents.

  • Solution C (Microwave Irradiation):

    • Protocol: Heat to

      
       for 10–20 minutes in Ethanol. This provides rapid kinetic energy to overcome the nucleophilic deactivation.
      
Issue 2: Impurity Formation (The "Missing Fluorine" Problem)

Diagnosis: You observe a new spot on TLC or a mass shift corresponding to


. This indicates Nucleophilic Aromatic Substitution (

)
.[2][3]
  • Mechanism: The 6-position is highly activated for

    
     because the nitrogen in the ring stabilizes the Meisenheimer intermediate, and Fluorine is an excellent leaving group in this context.[2]
    
  • Trigger: Using basic conditions (e.g.,

    
    , 
    
    
    
    ) or nucleophilic solvents (e.g., unhindered amines).
  • Corrective Action:

    • Strictly Acidic/Neutral Conditions: Ensure the reaction pH remains

      
      . Never use base catalysis for this substrate.
      
    • Check the Aldehyde: If your aldehyde partner contains a free amine or a strong nucleophile, it may attack the ring instead of the hydrazide reacting with the carbonyl. Protect nucleophilic groups on the aldehyde partner.

Issue 3: Product Solubility Issues (Oiling Out)

Diagnosis: The product forms an oil rather than a crystal upon cooling.

  • Corrective Action:

    • Trituration: Decant the solvent and triturate the oil with cold Diethyl Ether or Hexane. This removes trapped solvent and induces crystallization.

    • Solvent Switch: If Ethanol fails, try Acetonitrile . It often solubilizes the starting materials at reflux but precipitates the less polar hydrazone product upon cooling.

Module 3: Visualized Workflows

Figure 1: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures systematically.

Troubleshooting Start Start: Reaction Check (TLC/LCMS) Result What is the outcome? Start->Result NoRxn No Reaction / SM Remains Result->NoRxn SM Unchanged Impurity New Impurity (Mass -19) Result->Impurity Defluorination LowYield Low Yield / Equilibrium Result->LowYield Incomplete Sol_Acid Action: Switch Catalyst to PTSA (Increase Activation) NoRxn->Sol_Acid Sol_pH Action: Check pH < 7 (Prevent SnAr of Fluorine) Impurity->Sol_pH Sol_Sieves Action: Add Molecular Sieves (Drive Equilibrium) LowYield->Sol_Sieves Sol_MW Action: Microwave Irradiation (100°C, 15 min) Sol_Acid->Sol_MW If still fails

Caption: Decision matrix for troubleshooting synthesis failures based on TLC/LCMS data.

Figure 2: Mechanistic Pathway & Fluorine Risk

Understanding the competition between the desired pathway and the side reaction is vital.

Mechanism SM 6-Fluoro-hydrazide (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate SM->Intermediate Slow Attack (Due to F-Pyridine EWG) SideRxn SnAr Side Product (F Displaced) SM->SideRxn If Base Present (Avoid!) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Activated by H+ Acid Acid Catalyst (H+) Acid->Aldehyde Activates Product Target Hydrazone Intermediate->Product - H2O (Dehydration)

Caption: Reaction pathway showing the acid-catalyzed formation vs. the risk of SnAr side reactions.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use water as a co-solvent to improve solubility? A: Yes, but with caution. While water can improve the solubility of the hydrazide, it also competes with the nucleophile for the carbonyl (reversing the equilibrium). If you use water, you must use a method to drive the reaction, such as precipitation of the product. The optimal pH range for hydrazone formation in aqueous buffers is pH 4.5–5.0 [1].

Q2: Why is the 6-Fluoro group so critical to preserve? A: In medicinal chemistry, the fluorine atom blocks metabolic oxidation at the 6-position and modulates the pKa of the pyridine nitrogen. Losing it via


 (to form an ethoxy or hydroxy derivative) fundamentally changes the drug-like properties (LogP and metabolic stability) of your final compound [2].

Q3: My aldehyde is an acid chloride. Can I use that instead? A: No. Reacting a hydrazide with an acid chloride will form a Diacylhydrazine (R-CO-NH-NH-CO-R'), not a hydrazone. You must use an aldehyde or ketone to form the


 bond.[4]

Q4: Can I use Hydrazine Hydrate to make the starting material from the ester? A: If you are synthesizing the starting material (the hydrazide) from 6-fluoropyridine-2-carboxylic acid ester, be extremely careful. Hydrazine is a strong nucleophile and can displace the fluorine at high temperatures. Perform this step at


 to Room Temperature and monitor strictly to avoid forming the hydrazino-pyridine byproduct [3].

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Pyridines. Organic Chemistry (4th Ed).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Fluoropyridine-2-carbohydrazide hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 6-Fluoropyridine-2-carbohydrazide hydrochloride. It addresses common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 6-Fluoropyridine-2-carbohydrazide hydrochloride. It addresses common challenges and offers practical, field-proven solutions to achieve high purity.

I. Understanding the Molecule and its Challenges

6-Fluoropyridine-2-carbohydrazide hydrochloride is a heterocyclic compound featuring a pyridine ring, a carbohydrazide functional group, and a hydrochloride salt. This combination of functionalities presents unique challenges for purification by recrystallization. Pyridine and its derivatives are known to have less predictable crystallization behavior compared to their non-heteroaromatic counterparts.[1][2] The presence of the polar carbohydrazide group and the ionic hydrochloride salt significantly influences its solubility profile, making solvent selection a critical first step.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of 6-Fluoropyridine-2-carbohydrazide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing 6-Fluoropyridine-2-carbohydrazide hydrochloride?

A1: Solvent selection is paramount. The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures.[3] This differential solubility is the fundamental principle of recrystallization, allowing for the separation of the desired compound from soluble impurities.[4]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or if the cooling rate is too rapid.

  • Causality: The melting point of the impure compound may be lower than the boiling point of the solvent, causing it to melt in the hot solvent. Also, a very high concentration of impurities can depress the melting point of the solute.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] Slower cooling provides time for proper crystal lattice formation.[5]

    • Add more solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to reduce the supersaturation.

    • Use a solvent pair: Introduce a second solvent (an "anti-solvent" or "insoluble solvent") in which the compound is poorly soluble.[3][6] The two solvents must be miscible.[6] Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly.[3]

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

A3: Low recovery is a frequent issue in recrystallization.

  • Causality & Solutions:

    • Using too much solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling.[4] Always use the minimum amount of hot solvent required for complete dissolution.[4][6]

    • Premature crystallization: If crystals form during hot filtration, the product will be lost with the insoluble impurities. To prevent this, use a pre-heated funnel and flask for filtration.

    • Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[4]

    • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be poor.[4]

Q4: The color of my product hasn't improved after recrystallization. How can I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes.[7][8] The charcoal adsorbs the colored impurities.[4]

  • Important Note: Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.[7] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: Sometimes, a supersaturated solution is reluctant to crystallize.

  • Techniques to Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[7] This provides a template for further crystallization.

    • Reduce solvent volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.

    • Cooling to a lower temperature: Use a dry ice/acetone bath for further cooling, but be aware that this may also cause impurities to precipitate.

Troubleshooting Flowchart

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No filter_wash Filter & Wash with Cold Solvent crystals->filter_wash Yes no_crystals No Crystals Form oiling_out->no_crystals No oiling_out_solutions Troubleshoot Oiling Out: - Slower cooling - Add more solvent - Use solvent pair oiling_out->oiling_out_solutions Yes induce Induce Crystallization: - Scratch - Seed - Evaporate Solvent no_crystals->induce induce->cool low_yield Low Yield? filter_wash->low_yield purity Check Purity (e.g., HPLC, NMR) success High Purity Crystals purity->success low_yield->purity No troubleshoot_yield Troubleshoot Yield: - Used too much solvent? - Washed with warm solvent? low_yield->troubleshoot_yield Yes adjust_protocol Adjust Protocol troubleshoot_yield->adjust_protocol adjust_protocol->start oiling_out_solutions->cool

Caption: Troubleshooting workflow for recrystallization.

III. Recommended Recrystallization Protocols

Given the polar and salt-like nature of 6-Fluoropyridine-2-carbohydrazide hydrochloride, polar protic solvents or solvent mixtures are likely to be most effective.

Method 1: Single Solvent Recrystallization (Ethanol or Methanol)

This is the most straightforward method and should be attempted first. Alcohols are often good solvents for hydrochloride salts.[10]

Step-by-Step Protocol:

  • Solvent Selection: Place a small amount of the crude compound in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble at room temperature but dissolves upon heating, it is a promising candidate.

  • Dissolution: Place the bulk of the crude 6-Fluoropyridine-2-carbohydrazide hydrochloride into an Erlenmeyer flask. Add a minimal amount of the chosen alcohol (ethanol or methanol) and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4][6] Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[6][7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6][7] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]

  • Drying: Allow the crystals to dry completely under vacuum.

Method 2: Two-Solvent Recrystallization (e.g., Ethanol/Ethyl Acetate or Methanol/Diethyl Ether)

This method is useful if a suitable single solvent cannot be found.[6] It involves a "soluble solvent" and an "insoluble solvent" that are miscible.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble solvent" (e.g., ethanol or methanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble solvent" (e.g., ethyl acetate or diethyl ether) dropwise until you observe persistent cloudiness (turbidity).[3]

  • Clarification: Reheat the mixture gently until the solution becomes clear again. If it does not become clear, add a drop or two of the hot "soluble solvent".

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the single-solvent method.

Solvent Selection Table
Solvent SystemPolarityBoiling Point (°C)Rationale & Considerations
Methanol High65Good for dissolving polar hydrochloride salts. Low boiling point makes for easy removal.
Ethanol High78Similar to methanol, slightly less polar. A very common and effective recrystallization solvent.[1]
Isopropanol Medium-High82Another alcohol option, may offer different solubility characteristics.
Water Very High100May be too strong a solvent, leading to low recovery, but can produce very pure crystals if successful.[2] Difficult to remove.
Ethanol/Ethyl Acetate MixedVariableEthyl acetate acts as a less polar anti-solvent to induce precipitation from the more polar ethanol.
Methanol/Diethyl Ether MixedVariableDiethyl ether is a very non-polar anti-solvent. Use with caution due to its high volatility and flammability.
Purity Assessment

The purity of the recrystallized product should be assessed using appropriate analytical methods.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To quantitatively determine the purity of the compound and detect any remaining impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.[12]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.[13][14]

  • Heating: Do not heat organic solvents with an open flame. Use a hot plate, heating mantle, or steam bath.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 6-Fluoropyridine-2-carbohydrazide hydrochloride and all solvents used for specific handling and disposal information.[14] The carbohydrazide moiety may have specific hazards.[15][16]

V. Concluding Remarks

The successful recrystallization of 6-Fluoropyridine-2-carbohydrazide hydrochloride is an iterative process that relies on careful solvent selection and meticulous technique. By understanding the principles of crystallization and systematically troubleshooting common issues, researchers can achieve a high degree of purity essential for downstream applications in drug discovery and development.

VI. References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of California, Los Angeles. Recrystallization, Filtration and Melting Point. Available from: [Link]

  • University of Massachusetts Lowell. Recrystallization1. Available from: [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. Available from: [Link]

  • Simon Fraser University. Experiment 2: Recrystallization. Available from: [Link]

  • KR-68AL Safety Data Sheet. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Crystallization Solvents. Available from: [Link]

  • Redox. Safety Data Sheet Carbohydrazide. Available from: [Link]

  • Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Available from:

  • ACS Publications. Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[13]arene Host–Guest System. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available from: [Link]

  • Solid organic cpd.s when isolated from organic reaction. Available from: [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Spectrophotometric determination of 6-(trifluoro methyl) furo [2,3-b] pyridine-2- carbohydrazide derivatives. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. (PDF) Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • PubMed. Determination of carbohydrazide at trace and subtrace levels. Available from: [Link]

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available from: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. Available from:

  • Molecules. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Carbohydrazide Hygroscopicity

[1] Introduction: The Moisture Paradox Carbohydrazide ( ) presents a unique challenge in the laboratory. While it is industrially prized as an oxygen scavenger in aqueous boiler systems because it reacts rapidly with dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Moisture Paradox

Carbohydrazide (


) presents a unique challenge in the laboratory. While it is industrially prized as an oxygen scavenger in aqueous boiler systems because it reacts rapidly with dissolved oxygen, this same reactivity and its amino-functionalized structure make it susceptible to moisture absorption in the solid state.[1]

In high-precision organic synthesis or energetic material development, adsorbed moisture is not merely a nuisance—it is a stoichiometric contaminant.[1] It alters the effective molecular weight, leads to "caking" (solidification), and can initiate slow hydrolysis into hydrazine (


) under specific thermal conditions.[1]

This guide provides a self-validating system for managing these risks, ensuring your experimental data remains robust.

Module 1: Storage & Inventory Management

Objective: Prevent initial moisture ingress and physical degradation (caking).[1]

Visual Logic: Storage Decision Matrix

StorageLogic Start Incoming CHZ Shipment CheckSeal Inspect Factory Seal Start->CheckSeal SealIntact Seal Intact? CheckSeal->SealIntact LongTerm Long-Term Storage (> 1 Month) SealIntact->LongTerm Yes ShortTerm Active Use (< 1 Month) SealIntact->ShortTerm Yes Repack Repackage Immediately (Inert Atmosphere) SealIntact->Repack No (Compromised) DoubleBag Double Poly Bag + Outer Drum LongTerm->DoubleBag Desiccator Desiccator Cabinet (Silica Gel / N2 Purge) ShortTerm->Desiccator Repack->Desiccator Post-Process

Figure 1: Decision matrix for incoming carbohydrazide inventory to prevent moisture-induced degradation.[1]

Troubleshooting & FAQs

Q1: My carbohydrazide powder has formed hard clumps (caking). Can I break it up and use it?

  • Diagnosis: Caking indicates moisture adsorption has already occurred, likely causing hydrogen bonding between crystal surfaces.[1]

  • Action:

    • Safety Check: Do not use metal hammers or high-impact force.[1] While CHZ is generally stable, it is a precursor to energetic materials.[1] Friction/impact on dry, caked powders can generate static discharge.[1]

    • Remediation: Gently tumble the container.[1] If the clumps are hard, sieve the material through a non-sparking (brass or plastic) mesh in a fume hood.[1]

    • Validation: You must re-verify the water content (see Module 3) before using it in stoichiometry-sensitive reactions.

Q2: What is the ideal desiccant for CHZ storage?

  • Recommendation: Use Silica Gel or Molecular Sieves (4Å) .[1]

  • Avoid: Do not use Phosphorus Pentoxide (

    
    ) or concentrated Sulfuric Acid in the same desiccator chamber.[1] CHZ is a base (derivative of hydrazine); storing it near strong acidic drying agents creates a risk of cross-contamination or reaction with acid vapors [1].[1]
    

Module 2: Handling & Weighing Protocols

Objective: Maintain anhydrous integrity during the transition from storage to reactor.

Protocol: The "Zero-Drift" Weighing Technique

Hygroscopic powders gain weight on the balance pan, leading to "drift" where the mass reading steadily increases.[1]

  • Equilibration: Allow the CHZ container to reach room temperature before opening to prevent condensation.

  • Taring: Place the weighing boat on the balance and tare.

  • Aliquot:

    • Best Practice: Use a glove box under Nitrogen/Argon.[1]

    • Standard Lab: Use the "difference method."[1] Weigh the capped vial containing CHZ. Remove an approximate amount. Weigh the capped vial again. The mass loss is your sample weight.[1] This minimizes the powder's exposure to ambient humidity.[1]

  • Transfer: Dissolve immediately. Do not leave solid CHZ sitting in a weighing boat for >2 minutes.[1]

Data: Moisture Absorption Rates
Relative Humidity (RH)Exposure TimeMass Gain (%)Observation
40% (Typical Lab)10 mins< 0.1%Negligible
40% (Typical Lab)60 mins0.5 - 1.2%Surface tackiness
> 70% (Humid Day)30 mins> 2.0%Visible clumping

Note: Data approximates typical behavior for amine-functionalized fine powders.

Module 3: Synthesis & Reaction Integrity

Objective: Correcting for moisture to ensure stoichiometric accuracy.

Visual Logic: Reaction Workflow

ReactionFlow Sample CHZ Sample KF Karl Fischer Titration Sample->KF Aliquot A Dose Dose Reactor Sample->Dose Aliquot B Calc Calculate Corrected MW KF->Calc % H2O Data Calc->Dose Adjusted Mass

Figure 2: Workflow for correcting stoichiometry based on real-time moisture analysis.

Troubleshooting & FAQs

Q3: How do I validate the water content?

  • Standard: Karl Fischer (KF) Titration is the gold standard [2].[1][2]

  • Method: Use a volumetric KF titrator.[1][3] CHZ is soluble in water, so standard methanol-based KF reagents work well.[1]

  • Warning: CHZ is a reducing agent.[1][4] In some specific KF formulations involving iodine, side reactions could theoretically occur (oxidation of hydrazine derivatives).[1] However, standard electrometric KF is widely cited for this application.[1] Ensure the pH of the KF solvent remains buffered (pH 5-7) to prevent slow hydrolysis [3].[1]

Q4: My reaction yield is low. Could water be the cause?

  • Analysis: Yes. If you calculated moles based on the theoretical MW (90.08 g/mol ) but your powder contains 5% water, you have under-dosed the CHZ by 5%.[1]

  • Correction Formula:

    
    
    Example: If you need 10g of pure CHZ and KF shows 5% water: 
    
    
    
    .[1]

Module 4: Recovery & Drying Protocols

Objective: Recovering wet material without causing decomposition.[1]

CRITICAL SAFETY WARNING: Carbohydrazide decomposes at temperatures approaching its melting point (153-154°C).[1] Decomposition can release Hydrazine (


), which is toxic and flammable [4].[1] NEVER  dry CHZ in an oven >100°C.
Protocol: Vacuum Drying[2]
  • Equipment: Vacuum oven capable of

    
    .
    
  • Temperature: Set to 80°C (Maximum) [5].

  • Duration: 2–4 hours depending on bed depth.

  • Process:

    • Spread CHZ in a thin layer on a glass or stainless steel tray.[1]

    • Apply vacuum before heating to lower the boiling point of surface moisture.

    • Ramp temperature slowly to 80°C.

  • Cooling: Break vacuum with dry Nitrogen gas (not ambient air) to prevent immediate re-absorption of moisture upon cooling.[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Carbohydrazide. Retrieved from [1]

  • Scharlab. (n.d.).[1] Karl Fischer water content titration. Retrieved from

  • Machinery Lubrication. (n.d.).[1] Karl Fischer Coulometric Titration Explained. Retrieved from

  • Ataman Kimya. (n.d.).[1][5] Carbohydrazide Technical Data. Retrieved from [1]

  • ChemicalBook. (2019).[1] Synthesis and Purification of Carbohydrazide. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the purity assessment of 6-Fluoropyridine-2-carbohydrazide hydrochloride

Executive Summary: The Polarity Paradox 6-Fluoropyridine-2-carbohydrazide hydrochloride represents a distinct analytical challenge in drug development. As a fluorinated heterocyclic building block, it combines a lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

6-Fluoropyridine-2-carbohydrazide hydrochloride represents a distinct analytical challenge in drug development. As a fluorinated heterocyclic building block, it combines a lipophilic fluorinated ring with a highly polar, basic hydrazide tail and an ionic salt counter-ion.

Standard Reverse-Phase HPLC (RP-HPLC) often fails to provide a complete purity profile. The "Polarity Paradox" occurs where the hydrophobic fluorine retains well, but the polar hydrazide causes peak tailing or elutes in the void volume, masking hydrophilic impurities like hydrazine. Furthermore, UV detection is blind to the hydrochloride counter-ion stoichiometry, leading to mass balance errors.

This guide compares three orthogonal analytical workflows to solve this triad of challenges:

  • IP-HPLC (Ion-Pairing HPLC): For organic purity and genotoxic impurity (hydrazine) tracking.

  • 
    F qNMR:  For absolute content and regioisomer specificity.
    
  • Potentiometric Titration: For precise salt stoichiometry (HCl content).

Method 1: Ion-Pairing HPLC (IP-HPLC)

The Workhorse for Organic Impurities

The Challenge: The carbohydrazide moiety (


) is highly polar and basic. On standard C18 columns at neutral pH, it protonates and elutes too quickly (low 

), often co-eluting with polar degradation products like 6-fluoropicolinic acid.

The Solution: Use an acidic mobile phase with an ion-pairing effect. Trifluoroacetic acid (TFA) acts as a dual agent: it buffers the pH to ~2.0 (suppressing silanol activity) and forms a transient ion-pair with the protonated hydrazide, increasing its retention on the hydrophobic stationary phase.

Protocol A: Organic Purity Assessment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Gradient: 0% B (Hold 2 min)

    
     5% B (5 min) 
    
    
    
    60% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Critical Step: Equilibrate the column for at least 20 column volumes with the TFA-containing mobile phase before the first injection to stabilize the ion-pairing equilibrium.

Protocol B: Trace Hydrazine Analysis (Genotoxic Impurity)

Free hydrazine (


) is a likely degradation product and a known mutagen. It has no chromophore and elutes in the void volume. We must derivatize it.
  • Derivatizing Agent: Benzaldehyde.

  • Reaction:

    
     (Benzalazine).
    
  • Workflow:

    • Dissolve 50 mg sample in 10 mL diluent.

    • Add 1 mL Benzaldehyde solution (excess).

    • Incubate at 40°C for 30 mins.

    • Inject into HPLC (Benzalazine is highly UV active at 305 nm and retains well).

Method 2: F Quantitative NMR (qNMR)

The Structural Truth

The Challenge: HPLC requires reference standards for every impurity to quantify them accurately (due to differing extinction coefficients). Synthesis intermediates often lack these standards.

The Solution:


F qNMR relies on the principle that the integrated signal area is directly proportional to the molar concentration of the fluorine nucleus, regardless of the chemical structure. It requires only one internal standard.
Protocol
  • Solvent: DMSO-

    
     (Solubilizes both the organic part and the HCl salt).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (Chemical shift 
    
    
    
    ) or 4-Fluoro-nitrobenzene.
  • Relaxation Delay (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time). For fluorinated pyridines,
    
    
    can be 2-5 seconds. Set
    
    
    .
  • Pulse Angle: 90°.

  • Scans: 64 (for S/N > 150).

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.[2][3][4][5]

Advantage: This method instantly differentiates the target 6-fluoro isomer from a potential 3-fluoro or 5-fluoro regioisomer impurity, which might co-elute in HPLC.

Method 3: Potentiometric Titration

The Stoichiometric Check

The Challenge: HPLC and NMR often ignore the "HCl" part of the molecule. If the sample is a partial salt (e.g., 0.8 HCl) or hygroscopic (containing water), the weight-based assay will be incorrect.

The Solution: Potentiometric titration with Silver Nitrate (


) determines the chloride content specifically.
Protocol
  • Titrant: 0.1 N

    
    .
    
  • Solvent: Water:Methanol (50:50) + 1 mL

    
    .
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Endpoint Detection: Potentiometric (inflection point of mV vs. Volume).

  • Calculation:

    
    
    Theoretical Cl content for Monohydrochloride = ~15.5% (depending on exact MW).
    

Comparative Analysis

The following table contrasts the performance of these methods for 6-Fluoropyridine-2-carbohydrazide HCl.

FeatureIP-HPLC (UV)

F qNMR
Potentiometric Titration
Primary Output Organic Purity %Absolute Assay (w/w) %Salt Stoichiometry (Cl %)
Specificity Moderate (Co-elution risk)High (Structural ID)Low (Only measures Cl-)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.5%)N/A
Hydrazine Detection Yes (with derivatization)NoNo
Sample Destructive? YesNoYes
Throughput Medium (30 min/run)High (10 min/run)High (5 min/run)
Cost per Run LowHigh (Solvents/Instrument)Very Low

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the correct method based on the analytical question (Purity vs. Safety vs. Composition).

AnalyticalStrategy Start Start: 6-Fluoropyridine-2-carbohydrazide HCl Q1 Goal: Organic Purity or Trace Impurities? Start->Q1 Q2 Goal: Absolute Assay or Regioisomer Check? Q1->Q2 No HPLC Method 1: IP-HPLC (C18 + TFA) Q1->HPLC General Purity Deriv Sub-Method: Hydrazine Check (Benzaldehyde Derivatization) Q1->Deriv Genotoxic Safety Q3 Goal: Salt Form Confirmation? Q2->Q3 No NMR Method 2: 19F qNMR (Internal Standard) Q2->NMR Yes Titr Method 3: Potentiometric Titration (AgNO3) Q3->Titr Yes Out1 Output: % Area Norm & Hydrazine ppm HPLC->Out1 Deriv->Out1 Out2 Output: Weight % Assay & Isomer Ratio NMR->Out2 Out3 Output: Molar Ratio (HCl : Base) Titr->Out3

Caption: Analytical decision tree for comprehensive characterization of 6-Fluoropyridine-2-carbohydrazide HCl.

Workflow: Hydrazine Derivatization Mechanism

Because hydrazine is a critical safety concern, the chemical logic of its detection is visualized below.

Derivatization Hydrazine Hydrazine (Impurity) Polar, UV-Transparent (Elutes in Void) Reaction Reaction 40°C, 30 min Acidic Medium Hydrazine->Reaction Reagent Benzaldehyde (Reagent) Excess Added Reagent->Reaction Product Benzalazine (Product) Non-Polar, UV-Active (305nm) (Retains on C18) Reaction->Product Schiff Base Formation

Caption: Chemical derivatization workflow transforming invisible hydrazine into detectable Benzalazine.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Malan, C., et al. (2012). Determination of hydrazine in pharmaceutical substances by HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis.
  • Taki, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[6][5] Journal of Analytical Methods in Chemistry. Link

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Reference for mixed-mode separation behavior of pyridine isomers). Link

  • BenchChem. A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. (Analogous fluorinated heterocycle data). Link

Sources

Comparative

Spectroscopic Characterization Guide: 6-Fluoropyridine-2-carbohydrazide Hydrochloride vs. Precursors

Executive Summary In the landscape of medicinal chemistry, 6-Fluoropyridine-2-carbohydrazide hydrochloride serves as a critical pharmacophore scaffold. Its structural duality—combining an electron-deficient fluoropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 6-Fluoropyridine-2-carbohydrazide hydrochloride serves as a critical pharmacophore scaffold. Its structural duality—combining an electron-deficient fluoropyridine ring with a reactive hydrazide linker—makes it an essential building block for synthesizing kinase inhibitors, antimicrobial Schiff bases, and metallo-drug ligands.

This guide provides a technical comparison between the final product and its synthetic precursors: 6-Fluoropyridine-2-carboxylic acid (Starting Material) and Methyl/Ethyl 6-fluoropyridine-2-carboxylate (Intermediate). By analyzing the spectroscopic evolution from acid to hydrazide, researchers can validate reaction completion and purity with high confidence.

Strategic Analysis of Precursors

To accurately interpret spectroscopic data, one must understand the chemical transformations occurring at each stage. The standard industrial synthesis follows a two-step sequence:

  • Esterification: Acid-catalyzed reaction of 6-fluoropyridine-2-carboxylic acid with an alcohol (MeOH/EtOH) to form the ester.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate, followed by acidification to form the hydrochloride salt.

Comparative Workflow Diagram

The following diagram illustrates the structural evolution and the critical spectroscopic checkpoints for each stage.

SynthesisWorkflow Acid Precursor 1: 6-Fluoropyridine-2-carboxylic acid (COOH, C-F) Ester Intermediate: Ethyl 6-fluoropyridine-2-carboxylate (COOEt, C-F) Acid->Ester Step 1: Esterification (EtOH, H2SO4, Reflux) Check: Loss of broad OH Hydrazide Product: 6-Fluoropyridine-2-carbohydrazide HCl (CONHNH2•HCl, C-F) Ester->Hydrazide Step 2: Hydrazinolysis (N2H4•H2O, then HCl) Check: Amide I shift, N-H signals

Figure 1: Synthetic pathway highlighting key functional group transformations.

Spectroscopic Comparison

The transition from carboxylic acid to hydrazide hydrochloride induces distinct shifts in IR and NMR spectra. The table below summarizes these critical diagnostic signals.

Table 1: Functional Group Tracking (Spectroscopic Fingerprints)
FeaturePrecursor 1: Carboxylic AcidIntermediate: Ester (Ethyl)Product: Hydrazide HCl
IR: Carbonyl (C=O) ~1700–1720 cm⁻¹ (Acid dimer)~1735–1750 cm⁻¹ (Ester)~1660–1690 cm⁻¹ (Amide I)
IR: N-H / O-H 2500–3300 cm⁻¹ (Broad O-H)No O-H / No N-H3200–3400 cm⁻¹ (Sharp N-H/NH₂)*
¹H NMR: Carbonyl Substituent >12.0 ppm (Broad singlet, COOH)~4.4 ppm (q, CH₂), ~1.4 ppm (t, CH₃)~10.5 ppm (CONH), ~4.5–5.0 ppm (NH₂)**
¹H NMR: Pyridine Ring 7.8–8.5 ppm (Deshielded)Slight upfield shift vs. AcidDownfield shift (due to Py-N protonation)
¹⁹F NMR ~ -68 ppm (Singlet/Multiplet)Minimal shiftShift varies; typically deshielded by HCl

*Note: In the HCl salt, the N-H region becomes broad and complex due to ammonium (NH₃⁺) character. **Note: In DMSO-d₆, exchangeable protons (NH, NH₂, HCl) may appear as very broad signals or merge depending on water content.

Deep Dive: NMR Interpretation Logic
1. Proton NMR (¹H NMR)
  • The "Acid" Signal: The disappearance of the highly deshielded carboxylic acid proton (>12 ppm) is the first indicator that the starting material has been consumed.

  • The "Ester" Check: If the ester intermediate is isolated, look for the classic ethyl pattern (quartet at ~4.4 ppm, triplet at ~1.4 ppm). In the final hydrazide, these must be absent .

  • The Hydrazide Signature: The formation of the hydrazide is confirmed by the appearance of the amide proton (-CONH -) typically around 10.0–11.0 ppm in DMSO-d₆. The terminal amine (-NH₂) usually appears closer to 4.0–5.0 ppm, but in the HCl salt , these protons are protonated and exchanging, often resulting in a broad "hump" from 5.0–9.0 ppm.

2. Fluorine NMR (¹⁹F NMR)
  • Regiochemistry Confirmation: The fluorine atom at the 6-position provides a clean, solitary signal (typically -60 to -70 ppm relative to CFCl₃). While the chemical shift change is subtle between the acid and hydrazide, the integration of this signal relative to the aromatic protons is a powerful tool for determining purity, as it is free from solvent interference.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoropyridine-2-carbohydrazide HCl

Rationale: Direct conversion via ester ensures high purity and avoids harsh acid chloride conditions that might affect the fluorinated ring.

  • Esterification: Dissolve 6-fluoropyridine-2-carboxylic acid (1.0 eq) in absolute ethanol. Add catalytic conc.[1] H₂SO₄.[1][2][3] Reflux for 8–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Isolation (Intermediate): Evaporate solvent. Neutralize with NaHCO₃.[1][4] Extract with DCM.[4] (Spectroscopic Check: ¹H NMR should show ethyl group).

  • Hydrazinolysis: Dissolve the ester (1.0 eq) in ethanol. Add Hydrazine Hydrate (80%, 3.0 eq) dropwise. Reflux for 4–6 hours.

  • Salt Formation: Cool the mixture. The free base may precipitate; if so, filter. Re-dissolve in EtOH and add 1.25 M HCl in EtOH (1.1 eq) at 0°C. Stir for 1 hour.

  • Purification: Filter the white/off-white precipitate. Wash with cold diethyl ether. Dry under vacuum.[5][6]

Protocol B: Analytical Characterization (Self-Validating)

Objective: Confirm identity and absence of precursors.

  • Sample Prep: Dissolve ~10 mg of product in DMSO-d₆ (CDCl₃ is poor for salt solubility).

  • Acquisition: Run ¹H NMR (min 16 scans) and ¹⁹F NMR.

  • Validation Logic (Pass/Fail):

    • Fail: Presence of quartet at 4.4 ppm (Residual Ester).

    • Fail: Presence of broad singlet >12 ppm (Residual Acid).

    • Pass: 3 Aromatic protons (integration 1:1:1) + Broad exchangeable protons + Clean ¹⁹F singlet.

Visualization: Spectral Logic Tree

This diagram guides the analyst through the decision-making process when interpreting the spectra.

SpectralLogic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckAcid Signal > 12.0 ppm? Start->CheckAcid CheckEster Quartet ~4.4 ppm? CheckAcid->CheckEster No ResultAcid Contamination: Starting Material Present CheckAcid->ResultAcid Yes CheckAmide Signal ~10.5 ppm (CONH)? CheckEster->CheckAmide No ResultEster Contamination: Intermediate Ester Present CheckEster->ResultEster Yes CheckAmide->ResultEster No (Check synthesis) ResultProduct Success: Hydrazide Formed CheckAmide->ResultProduct Yes

Figure 2: Logical flow for NMR spectral validation.

References

  • MDPI. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial Effect. Molecules. Retrieved from [Link]

  • Chemical Journal. (2025). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link][5]

  • Scholars Research Library. (2025). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Retrieved from [Link]

Sources

Validation

In-Vitro Testing of 6-Fluoropyridine-2-carbohydrazide Derivatives: A Comparative Technical Guide

This guide provides a technical framework for the in-vitro evaluation of compounds derived from 6-Fluoropyridine-2-carbohydrazide hydrochloride (CAS: 1227598-63-3 for the sulfonamide analog, but here referring to the hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the in-vitro evaluation of compounds derived from 6-Fluoropyridine-2-carbohydrazide hydrochloride (CAS: 1227598-63-3 for the sulfonamide analog, but here referring to the hydrazide derivative of 6-fluoropicolinic acid).

These derivatives are emerging scaffolds in medicinal chemistry, particularly for synthesizing Schiff bases (hydrazones) and thiosemicarbazides with enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts.

Executive Summary & Chemical Context

6-Fluoropyridine-2-carbohydrazide serves as a critical pharmacophore for generating bioactive agents. The presence of the fluorine atom at the C6 position of the pyridine ring introduces unique electronic and steric properties that differentiate it from the standard pyridine-2-carbohydrazide (picolinohydrazide) and the 4-isomer (isoniazid).

Why This Scaffold? (The "Fluorine Effect")
  • Metabolic Stability: The C-F bond is stronger than the C-H bond, potentially blocking metabolic oxidation at the 6-position.

  • Lipophilicity: Fluorine substitution typically increases

    
    , enhancing membrane permeability—a critical factor for intracellular targets (e.g., bacterial DNA gyrase or cancer cell kinases).
    
  • Chelation Potential: The pyridine nitrogen and the hydrazide carbonyl oxygen can form bidentate ligands with metal ions (

    
    , 
    
    
    
    ), a mechanism often cited for their biological activity. The electron-withdrawing fluorine modulates the
    
    
    of the pyridine nitrogen, altering metal binding affinity.

Comparative Performance Analysis

To objectively evaluate these compounds, they must be benchmarked against structural analogs and clinical standards.

Comparison Matrix: 6-Fluoro vs. Alternatives
Feature6-Fluoropyridine-2-carbohydrazide Derivatives Unsubstituted Pyridine-2-carbohydrazide Isoniazid (4-Pyridine)
Electronic Nature Electron-deficient ring; lower basicity of Py-N.Standard basicity.Standard basicity.
Lipophilicity High (Enhanced cellular uptake).Moderate.Low to Moderate.
Primary Target Broad spectrum (Anticancer/Antimicrobial).Metal chelation/Antimicrobial.[1][2]Antimycobacterial (TB).
Metabolic Liability Low (Blocked C6 oxidation).Susceptible to oxidation.Susceptible to acetylation.
Representative Experimental Data (Benchmarks)

Note: Values below are generalized benchmarks for high-potency pyridine hydrazones to serve as a pass/fail criterion.

Assay TypeMetricTarget Performance (6-Fluoro Derivatives)Standard Control (e.g., Ciprofloxacin/Doxorubicin)
Antibacterial (Gram -ve) MIC (

)


Antibacterial (Gram +ve) MIC (

)


Anticancer (MCF-7)

(

)


Cytotoxicity (Vero/Normal)

(

)

(Selectivity Index > 10)
N/A

Mechanism of Action & Synthesis Pathway

The biological activity is often driven by the formation of Schiff bases or cyclization into 1,2,4-triazoles.

Synthesis & Bio-Activation Workflow

G Start 6-Fluoropyridine-2-carboxylic acid Inter 6-Fluoropyridine-2-carbohydrazide (The Scaffold) Start->Inter Esterification + Hydrazine Hydrate PathA Schiff Base Formation (+ Aldehydes) Inter->PathA Acid Cat./Reflux PathB Thiosemicarbazide Formation (+ Isothiocyanates) Inter->PathB Reflux/EtOH Target1 Hydrazone Derivatives (Metal Chelation/DNA Binding) PathA->Target1 Crystallization Target2 1,2,4-Triazole/Oxadiazole (Enzyme Inhibition) PathB->Target2 Cyclization (POCl3 or NaOH)

Figure 1: Synthetic divergence from the 6-fluoropyridine-2-carbohydrazide scaffold to bioactive derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of the Carbohydrazide Scaffold

Use this protocol to validate the purity of the starting material before derivatization.

  • Esterification : React 6-fluoropyridine-2-carboxylic acid with ethanol/sulfuric acid (reflux 6h) to yield ethyl 6-fluoropyridine-2-carboxylate.

  • Hydrazinolysis : Dissolve the ester (1 eq) in ethanol. Add hydrazine hydrate (99%, 3-5 eq) dropwise.

  • Reflux : Heat at 80°C for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

  • Isolation : Cool to room temperature. The carbohydrazide precipitates as a solid.[3] Filter, wash with cold ethanol, and dry.[3]

  • Validation : Check melting point and

    
    -NMR (Look for hydrazine singlet 
    
    
    
    ppm and amide singlet
    
    
    ppm).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation : Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum : Adjust bacterial culture (e.g., S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plating : In a 96-well plate, add

    
     of Mueller-Hinton broth. Perform serial 2-fold dilutions of the test compound (Range: 
    
    
    
    ).
  • Incubation : Add

    
     of diluted bacterial suspension. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout : The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Protocol C: In-Vitro Cytotoxicity (MTT Assay)

To determine selectivity between cancer cells and normal cells.

  • Seeding : Seed cancer cells (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment : Treat with graded concentrations of the 6-fluoro derivative (

    
    ) for 48h. Include Doxorubicin  as a positive control.
    
  • MTT Addition : Add

    
     MTT reagent (
    
    
    
    in PBS). Incubate 4h at
    
    
    .
  • Solubilization : Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement : Read Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Mechanism of Action Visualization

MOA Compound 6-Fluoro-Derivative Membrane Cell Membrane (Lipophilicity Facilitated) Compound->Membrane Passive Diffusion Target Intracellular Target Membrane->Target Action1 Metal Chelation (Fe2+, Cu2+ Depletion) Target->Action1 Hydrazone Moiety Action2 DNA Intercalation (Planar Structure) Target->Action2 Pyridine Ring Stacking Result Apoptosis / Cell Death Action1->Result Action2->Result

Figure 2: Proposed mechanism of action for 6-fluoropyridine-2-carbohydrazide derivatives involving membrane penetration and intracellular target modulation.

References

  • Korean Patent KR20170091052A . 2-Arylcarbonylhydrazinecarbothioamide derivatives for prevention or treatment of ER stress-related diseases. (Describes the synthesis of 6-fluoropicolinohydrazide and its reaction with isothiocyanates).

  • Molecules (MDPI) . Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect. (Provides comparative MIC protocols for pyridine carbohydrazides).

  • Journal of Enzyme Inhibition and Medicinal Chemistry . Synthesis and biological evaluation of novel hydrazide derivatives. (General protocols for hydrazide-based anticancer testing).

  • ChemicalBook . 6-Fluoropyridine-2-carboxylic acid (Precursor Data).

Sources

Comparative

cross-reactivity studies of derivatives of 6-Fluoropyridine-2-carbohydrazide hydrochloride

An In-Depth Guide to the Cross-Reactivity Profiling of 6-Fluoropyridine-2-carbohydrazide Hydrochloride Derivatives As a Senior Application Scientist, my experience in the field has underscored a fundamental truth of drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 6-Fluoropyridine-2-carbohydrazide Hydrochloride Derivatives

As a Senior Application Scientist, my experience in the field has underscored a fundamental truth of drug discovery: a compound's success is defined as much by the targets it doesn't hit as by the one it does. The 6-Fluoropyridine-2-carbohydrazide scaffold is a promising starting point for novel therapeutics, as carbohydrazide derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, this same potential for broad activity necessitates a rigorous, early-stage evaluation of target selectivity.

Unforeseen interactions with off-targets are a leading cause of clinical trial failures, often due to unexpected toxicities.[4][5] A systematic analysis of cross-reactivity is therefore not merely a regulatory hurdle but a critical, data-driven strategy to build a comprehensive safety and efficacy profile for any new chemical entity. This guide provides a robust, multi-tiered framework for objectively comparing the selectivity of novel 6-Fluoropyridine-2-carbohydrazide hydrochloride derivatives, grounded in established experimental and computational methodologies.

Part 1: A Strategic Framework for Selectivity Profiling

A successful cross-reactivity study is a process of logical filtration, moving from broad, predictive assessments to highly specific, quantitative measurements. This tiered approach optimizes resources by eliminating poorly selective compounds early and focusing intensive efforts on the most promising candidates.

Tier 1: In Silico Profiling - The Predictive Foundation

Before synthesizing derivatives or consuming precious compound stocks, computational methods provide an invaluable first look at potential liabilities. The goal is to leverage the compound's structure to predict its interactions across the known proteome, flagging proteins or protein families that warrant further experimental investigation.[6] This is a crucial first step in rational drug design.[5]

Key Methodologies:

  • Ligand-Based Screening: Comparing the derivative's structure to databases of known ligands to identify off-targets associated with structurally similar molecules.

  • Structure-Based Screening: Docking the derivative into the crystal structures of known off-targets (e.g., promiscuous kinases, CYPs, hERG channel) to predict binding affinity.[7] This approach can help identify potential off-target binding sites across the proteome.[6]

Experimental Workflow: In Silico Off-Target Prediction

Caption: Workflow for computational prediction of off-target liabilities.

Tier 2: Broad Panel In Vitro Screening

The output of the in silico analysis guides the design of the first experimental phase. Here, the derivatives are tested at a single, high concentration (typically 1-10 µM) against a large, commercially available panel of receptors, kinases, ion channels, and enzymes. The objective is not to determine precise affinity but to rapidly identify significant interactions ("hits") for further study. Companies like Eurofins and CEREP offer such screening services, which are a standard part of candidate selection.[8]

Tier 3: Quantitative Hit Validation and Mechanistic Studies

Hits from the broad panel screen are subjected to rigorous validation. This involves generating full concentration-response curves to determine potency (e.g., IC50, EC50, Ki) and exploring the mechanism of action (e.g., competitive vs. non-competitive, agonist vs. antagonist). It is at this stage that we build a true understanding of the derivative's selectivity profile.

Part 2: Core Methodologies for Cross-Reactivity Assessment

The trustworthiness of a cross-reactivity study rests on the quality of its experimental methods. The following protocols represent robust, well-validated approaches for quantifying compound interactions with on- and off-targets.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Expertise & Causality: While many assays measure affinity indirectly, ITC is the gold standard because it directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd), offering deeper insights into the binding mechanism.[9] A favorable enthalpic contribution (ΔH), for instance, might suggest strong hydrogen bonding, which can be a key driver of selectivity.[9]

Step-by-Step Protocol:

  • Preparation: Dialyze the purified target protein and the derivative into the same buffer to minimize heats of dilution. A common buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

  • Loading: Load the protein into the sample cell (typically at 10-50 µM) and the derivative into the injection syringe (typically at 100-500 µM, or ~10x the protein concentration).

  • Titration: Perform a series of small (e.g., 2 µL) injections of the derivative into the protein solution at a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument records the heat change after each injection.

  • Analysis: Integrate the heat peaks and fit the resulting data to a suitable binding model (e.g., one-site independent) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Expertise & Causality: Biochemical assays are essential, but they don't confirm that a compound can reach and bind its target in the complex environment of a living cell. CETSA bridges this gap by measuring the change in thermal stability of a protein when a ligand is bound.[8] If a derivative binds to an off-target protein within the cell, that protein will be stabilized and will remain soluble at higher temperatures compared to the unbound protein.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction via centrifugation.

  • Detection: Analyze the amount of the specific off-target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the derivative indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat Cells with Derivative or Vehicle B Heat Cell Lysate (Temperature Gradient) A->B C Centrifuge to Separate Soluble vs. Precipitated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melt Curves & Determine Thermal Shift (ΔTm) D->E

Caption: Key steps in the CETSA protocol for verifying intracellular target engagement.

Part 3: Comparative Data Analysis

The ultimate goal is to generate a clear, quantitative comparison between derivatives. Data should be collated to calculate a selectivity index, which provides a simple metric for ranking compounds.

Selectivity Index (SI): A common way to quantify selectivity is to calculate the ratio of a compound's potency against off-targets to its potency against the primary target.

  • SI = Off-Target Ki / On-Target Ki

A higher SI value indicates greater selectivity.[9]

Table 1: Hypothetical Cross-Reactivity Profile of 6-Fluoropyridine-2-carbohydrazide Derivatives

CompoundOn-Target Activity (Ki, nM)Off-Target Kinase X (Ki, nM)Off-Target GPCR Y (Ki, nM)Selectivity Index (vs. Kinase X)Selectivity Index (vs. GPCR Y)
Parent Compound 501,500>10,00030>200
Derivative F-01 258009,50032380
Derivative F-02 40>10,000>10,000>250>250
Derivative F-03 15905,0006333

Interpretation:

  • Derivative F-02 emerges as the most promising candidate from this hypothetical dataset. Despite being slightly less potent at the on-target than F-01 and F-03, its vastly superior selectivity (SI >250) makes it a much safer starting point for further development.

  • Derivative F-03 highlights a common challenge. While it is the most potent compound against the on-target, it has a poor selectivity profile against Kinase X (SI = 6), making it a high-risk candidate for off-target toxicity. This demonstrates that potency must always be balanced with selectivity.

Part 4: Visualizing Downstream Consequences

If a derivative shows significant, validated cross-reactivity, it is crucial to understand the potential biological consequences. Mapping the off-target onto its known signaling pathway can help predict potential adverse effects. For example, if Derivative F-03 inhibits "Kinase X," which is part of a critical cell survival pathway, its off-target effect could lead to unintended cytotoxicity.

Signaling Pathway: Potential Off-Target Effect of Derivative F-03

Signaling_Pathway GF Growth Factor GFR Receptor GF->GFR KinaseX Off-Target: Kinase X GFR->KinaseX Downstream Downstream Effector KinaseX->Downstream Response Cell Proliferation & Survival Downstream->Response F03 Derivative F-03 F03->Inhibition Apoptosis Unintended Apoptosis Inhibition->Apoptosis

Caption: Hypothetical pathway showing how inhibition of Off-Target Kinase X could lead to an adverse effect.

Conclusion

The evaluation of cross-reactivity for derivatives of 6-Fluoropyridine-2-carbohydrazide hydrochloride, or any new chemical series, must be a systematic and integrated effort. By combining predictive in silico tools with a tiered in vitro screening strategy and deep mechanistic validation, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying compounds with the highest potential for clinical success and for making informed decisions that ultimately safeguard patient health. The methodologies and frameworks presented here provide a clear path to achieving this critical goal in drug discovery.

References

  • Title: A Review on Synthesis of Carbohydrazide Derivatives. Source: Asian Journal of Green Chemistry. URL: [Link]

  • Title: Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Source: International Journal of Chemical and Biological Sciences. URL: [Link]

  • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Source: Molecules (MDPI). URL: [Link]

  • Title: Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Source: Frontiers in Toxicology. URL: [Link]

  • Title: Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Source: ResearchGate (PDF). URL: [Link]

  • Title: Finding a better path to drug selectivity. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Title: Off-Target Effects Analysis. Source: Creative Diagnostics. URL: [Link]

  • Title: Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Source: ResearchGate. URL: [Link]

  • Title: How to improve drug selectivity? Source: Patsnap Synapse. URL: [Link]

  • Title: Off Target Effect. Source: Massive Bio. URL: [Link]

  • Title: Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Source: PLOS Computational Biology. URL: [Link]

  • Title: Integrating In Silico and In Vitro Tools for Optimized Antibody Development—Design of Therapeutic Anti-oxMIF Antibodies. Source: MDPI. URL: [Link]

  • Title: Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Source: MDPI. URL: [Link]

  • Title: A checklist for drug candidate selection. Source: Hypha Discovery Blogs. URL: [Link]

  • Title: Unlocking the potential of in silico approach in designing antibodies against SARS-CoV-2. Source: Frontiers in Immunology. URL: [Link]

  • Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Source: ResearchGate. URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing. Source: Briefings in Bioinformatics. URL: [Link]

  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Source: The Institute of Cancer Research, London. URL: [Link]

Sources

Validation

Guide to Confirming the Molecular Weight of 6-Fluoropyridine-2-carbohydrazide Hydrochloride via Mass Spectrometry

Executive Summary In the synthesis and quality control of pyridine derivatives, confirming the identity of salt forms is a critical checkpoint. This guide outlines the definitive protocol for validating the molecular wei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pyridine derivatives, confirming the identity of salt forms is a critical checkpoint. This guide outlines the definitive protocol for validating the molecular weight of 6-Fluoropyridine-2-carbohydrazide hydrochloride (CAS: 2031260-85-0).[1][2][3]

While nominal mass analysis (Low-Resolution MS) is often treated as sufficient for routine checks, it fails to distinguish isobaric impurities common in fluorinated pyridine synthesis.[1][2][3] This guide compares standard Single Quadrupole analysis against the High-Resolution Mass Spectrometry (HRMS) "Gold Standard," demonstrating why HRMS is required for unequivocal structural confirmation in drug development pipelines.[1]

Chemical Profile & Theoretical Mass

Before initiating analysis, the theoretical mass must be decoupled from the salt form.[1] Mass spectrometry (ESI+) detects the protonated free base, not the neutral salt lattice.

PropertyValueNotes
Compound Name 6-Fluoropyridine-2-carbohydrazide hydrochloride
Salt Formula

The HCl dissociates in solution.[1][2][3]
Salt MW 191.59 g/mol Used for weighing sample.[1][2][3]
Free Base Formula

The species entering the gas phase.[1][3]
Monoisotopic Mass 155.0495 Da Calculated using exact isotopic masses (

).[1]
Target Ion

156.0568 m/z The primary signal in ESI+ mode.[3]

Critical Insight: The hydrochloride counter-ion (


) is "invisible" in positive ESI mode but can cause ion suppression.[1][2][3] The protocol below includes specific dilution steps to mitigate this matrix effect.

Comparative Analysis: Low-Res vs. High-Res MS

This section objectively compares the two primary methodologies for MW confirmation.

Method A: Single Quadrupole LC-MS (The "Routine" Alternative)
  • Technology: Low-resolution quadrupole analyzer.[1][2][3]

  • Output: Nominal mass (e.g., 156.1 m/z).[1]

  • Pros: Cost-effective, high throughput, sufficient for monitoring reaction completion.

  • Cons:

    • False Positives: Cannot distinguish

      
       from impurities like 
      
      
      
      (Nominal mass 156).
    • Lack of Fragment Specificity: Often relies solely on the molecular ion, which may be weak for hydrazides due to in-source fragmentation.[1][2][3]

Method B: Q-TOF / Orbitrap HRMS (The Recommended Standard)
  • Technology: Time-of-Flight or Orbital Trap.[1][2][3]

  • Output: Exact mass (e.g., 156.0568 m/z) with <5 ppm error.

  • Pros:

    • Formula Confirmation: Uniquely identifies the elemental composition

      
      .
      
    • Isotope Pattern Analysis: The

      
       and 
      
      
      
      (if adducts form) patterns provide orthogonal validation.
  • Cons: Higher capital cost, larger data files.[1][2][3]

Verdict: For regulatory filing and final QC, Method B is mandatory . Method A is acceptable only for in-process monitoring.[1][2][3]

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the data should be rejected.

Phase 1: Sample Preparation

Objective: Solubilize the salt while preventing chloride-induced ion suppression.[1][2][3]

  • Stock Solution: Weigh 1.9 mg of the HCl salt. Dissolve in 1.0 mL of 50:50 Methanol:Water (LC-MS grade).

    • Concentration: ~10 mM.[1][2]

  • Working Solution: Dilute the stock 1:100 into 0.1% Formic Acid in Water.

    • Final Concentration: ~100 µM (approx. 19 µg/mL).[1][2][3]

    • Why Formic Acid? It promotes protonation (

      
      ) and improves ionization efficiency for the pyridine nitrogen.
      
Phase 2: LC-MS/MS Acquisition (HRMS)

Instrument: Q-TOF or Orbitrap coupled to UHPLC.[1][2][3]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Reasoning: Hydrazides are polar.[1][2][3] Starting at low organic % ensures retention and separation from the void volume (where salts elute).

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.[1][2][3]

    • Source Temp: 300°C.[1][2][3]

    • Fragmentor/Cone Voltage: Keep LOW (e.g., 80-100V).

    • Caution: Hydrazide bonds (

      
      ) are labile.[1][2][3] High energy causes in-source fragmentation, stripping the hydrazine group (
      
      
      
      ) and leading to a false base peak.[1]
Phase 3: Data Interpretation & Criteria[1][3]
ParameterAcceptance CriteriaScientific Rationale
Mass Accuracy

Confirms elemental formula.
Retention Time

Ensures separation from non-retained salts (

).[1][2][3]
Isotope Ratio M+1 peak ~6.6% of MBased on natural abundance of

(1.1%

6 carbons).
Fragmentation Presence of m/z ~124.02Loss of hydrazine (

, 32 Da) confirms the hydrazide functional group.[1]

Workflow Visualization

The following diagram illustrates the logical flow for confirming the compound, including the "fail-safe" loops that prevent data misinterpretation.

MS_Validation_Workflow Start Sample: 6-Fluoropyridine-2-carbohydrazide HCl Prep Dilute in 0.1% Formic Acid (Promote [M+H]+) Start->Prep Separation LC Separation (C18) (Remove Cl- counter-ion) Prep->Separation MS_Analysis HRMS Acquisition (ESI+ Mode) Separation->MS_Analysis Check_Parent Observed m/z = 156.0568? MS_Analysis->Check_Parent Error_High Error > 5ppm (Fail) Check_Parent->Error_High No Fragment_Check Check Fragments (Loss of N2H4 -> m/z 124) Check_Parent->Fragment_Check Yes False_Pos Isomer/Impurity Alert Fragment_Check->False_Pos No Confirm IDENTITY CONFIRMED Fragment_Check->Confirm Yes

Figure 1: Decision logic for structural confirmation. Note the critical step of checking fragmentation to rule out isomers.

Troubleshooting Common Anomalies

Issue 1: Signal at m/z 124 is the Base Peak.

  • Cause: In-source fragmentation is too high.[1][2][3] The hydrazine group (

    
    ) has cleaved off before the detector.
    
  • Solution: Lower the Cone Voltage or Declustering Potential.[1][2][3]

Issue 2: Signal at m/z 178 or 194.

  • Cause: Sodium (

    
    ) or Potassium (
    
    
    
    ) adducts.[1][3]
  • Solution: Common in glass storage.[1][2][3] Adducts are acceptable for confirmation if the mass error is <5 ppm, but protonated species are preferred for MS/MS.[1]

Issue 3: No Signal in Positive Mode.

  • Cause: High concentration of HCl suppressing ionization.[1][2][3]

  • Solution: Perform a stronger diversion of the solvent front (first 1 min to waste) or use Solid Phase Extraction (SPE) to remove excess chloride ions.

References

  • U.S. Food and Drug Administration (FDA). (2015).[1][2][3][4] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Carbohydrazide Mass Spectrum (Analogous Fragmentation Pattern). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. 6-Fluoropyridine-2-carbohydrazide (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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